molecular formula C16H17BrN2 B15616241 Zimeldine-d6

Zimeldine-d6

Número de catálogo: B15616241
Peso molecular: 317.22 g/mol
Clave InChI: OYPPVKRFBIWMSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zimeldine-d6 is a useful research compound. Its molecular formula is C16H17BrN2 and its molecular weight is 317.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H17BrN2

Peso molecular

317.22 g/mol

Nombre IUPAC

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine

InChI

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3

Clave InChI

OYPPVKRFBIWMSX-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Role of Zimelidine-d6 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of zimelidine-d6 as an internal standard in the quantitative bioanalysis of its non-labeled counterpart, zimelidine. Zimelidine, one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs), functions by blocking the neuronal reuptake of serotonin, thereby increasing its concentration in the synaptic cleft.[1][2][3][4][5] Its therapeutic effects are linked to this enhanced serotonergic activity.[1][2][4] The drug is metabolized in the body to an active metabolite, norzimelidine, which also contributes to its pharmacological action.[1][3][6]

In the context of drug development and clinical research, accurate quantification of zimelidine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as zimelidine-d6, is considered the gold standard for such analyses, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

The Core Principle: Why Deuterated Internal Standards are Superior

The fundamental advantage of using a deuterated internal standard like zimelidine-d6 lies in its chemical identity to the analyte, zimelidine.[8] By replacing six hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished by the mass spectrometer. However, its physicochemical properties remain nearly identical to the unlabeled drug.[8]

This near-identical behavior is critical for correcting variations that can occur during sample preparation and analysis.[7][9] Zimelidine-d6 co-elutes with zimelidine from the liquid chromatography column, meaning they experience the same retention time and are subjected to the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[6][9] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly accurate and precise quantification.[7]

Data Presentation: Representative Quantitative Parameters

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Zimelidine317.171.125
Zimelidine-d6323.177.125

Table 2: Chromatographic Conditions

ParameterValue
HPLC ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Gradient10% B to 90% B in 3 minutes
Retention Time~2.5 minutes

Table 3: Method Validation Parameters (Representative)

ParameterAcceptance CriteriaRepresentative Value
Linearity (r²)> 0.990.998
LLOQS/N > 100.5 ng/mL
Accuracy85-115%98.5%
Precision (%CV)< 15%6.2%
RecoveryConsistent and reproducible~85%

Experimental Protocols: A Representative Bioanalytical Method

The following is a detailed representative protocol for the quantification of zimelidine in human plasma using zimelidine-d6 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma sample, add 10 µL of zimelidine-d6 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation using the conditions outlined in Table 2.

  • Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with the parameters from Table 1.

  • Quantify zimelidine by calculating the peak area ratio of zimelidine to zimelidine-d6 against a calibration curve.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Zimelidine-d6 (Internal Standard) Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS Data Data Processing (Ratio Calculation) MS->Data Result Quantitative Result Data->Result

Caption: Experimental workflow for bioanalysis of zimelidine.

G Logical Relationship of Internal Standard Correction cluster_process Analytical Process Analyte Zimelidine Extraction Extraction Variability Analyte->Extraction Matrix Matrix Effects Analyte->Matrix Ionization Ionization Fluctuation Analyte->Ionization IS Zimelidine-d6 IS->Extraction IS->Matrix IS->Ionization Ratio Analyte / IS Ratio Result Accurate Quantification Ratio->Result

Caption: Correction mechanism of zimelidine-d6 as an internal standard.

References

The Deuterium Switch: An In-depth Technical Guide to the Core Principles and Applications of Deuterated Compounds in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Neutron

In the relentless pursuit of safer and more effective therapeutics, medicinal chemists employ a vast arsenal (B13267) of strategies to optimize drug candidates. Among the most elegant and impactful of these is the selective incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into a drug molecule. This seemingly minor modification—the addition of a single neutron—can profoundly alter a drug's pharmacokinetic and pharmacodynamic profile, a strategy often referred to as the "deuterium switch."[1][2]

This technical guide provides a comprehensive overview of the core principles underpinning the use of deuterated compounds in pharmacological research. It delves into the foundational science of the kinetic isotope effect, details the significant impact of deuteration on drug metabolism and safety, and presents practical experimental protocols for the evaluation of these next-generation therapeutics.

The Foundation: Understanding the Kinetic Isotope Effect (KIE)

The therapeutic benefits of deuterated drugs are primarily rooted in a phenomenon known as the kinetic isotope effect (KIE).[3][4] The covalent bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[5][6] This is because the greater mass of deuterium leads to a lower vibrational frequency in the C-D bond, resulting in a lower zero-point energy and a higher activation energy required to break the bond.[4]

In drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[7] By strategically replacing a hydrogen atom at a metabolically vulnerable site (a "soft spot") with deuterium, the rate of this enzymatic cleavage can be significantly reduced.[2] This can lead to a cascade of favorable pharmacokinetic outcomes.[8]

A diagram illustrating the logical cascade of the kinetic isotope effect is presented below.

KIE_Logic A Increased Mass (Deuterium vs. Hydrogen) B Stronger C-D Bond vs. C-H Bond A->B C Higher Activation Energy for Bond Cleavage B->C D Slower Rate of Enzymatic Metabolism (Kinetic Isotope Effect) C->D E Improved Pharmacokinetic Profile D->E F Enhanced Therapeutic Profile E->F

The logical cascade of the kinetic isotope effect.

Impact on Pharmacokinetics and Pharmacodynamics

The deliberate substitution of hydrogen with deuterium can lead to clinically meaningful improvements in a drug's performance. These enhancements primarily manifest as an improved pharmacokinetic profile, which can, in turn, positively influence the drug's safety and efficacy.

Enhanced Metabolic Stability and Pharmacokinetic Profile

By attenuating the rate of metabolism, deuteration can lead to:

  • Increased Half-Life (t½): A slower metabolic breakdown extends the drug's presence in the systemic circulation.[9][10]

  • Increased Exposure (AUC): The total drug exposure over a dosing interval is often significantly increased.[11][12]

  • Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[12]

  • Lower Peak Plasma Concentrations (Cmax): Slower metabolism can lead to a more gradual absorption and a blunted peak concentration, which may reduce the incidence of dose-dependent side effects.[5][13]

  • Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, potentially improving patient adherence.[14]

Altered Metabolic Pathways and Improved Safety

Deuteration at a primary metabolic site can sometimes redirect the metabolic pathway toward alternative routes, a phenomenon known as "metabolic switching."[2][4] This can be advantageous if the alternative pathways generate fewer toxic or inactive metabolites.[8][15] By minimizing the formation of reactive metabolites, deuteration can lead to a better-tolerated therapeutic agent with an improved safety profile.[4]

Case Studies: Approved Deuterated Drugs

The therapeutic potential of deuterated compounds is not merely theoretical. Several deuterated drugs have received regulatory approval and have demonstrated significant clinical benefits over their non-deuterated counterparts.

Deutetrabenazine: The First FDA-Approved Deuterated Drug

Deutetrabenazine (Austedo®) is a deuterated version of tetrabenazine (B1681281), used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[6][16] Tetrabenazine is rapidly metabolized, primarily by CYP2D6, at its two methoxy (B1213986) groups.[1][14] In deutetrabenazine, the hydrogen atoms on these methoxy groups are replaced with deuterium.[17] This substitution significantly slows down the rate of metabolism, leading to a more favorable pharmacokinetic profile.[11][14]

The metabolic pathway of tetrabenazine versus deutetrabenazine is depicted below.

Tetrabenazine_Metabolism cluster_0 Tetrabenazine Metabolism cluster_1 Deutetrabenazine Metabolism TBZ Tetrabenazine HTBZ Active Metabolites (α- and β-HTBZ) TBZ->HTBZ Rapid Metabolism (CYP2D6) Inactive_TBZ Inactive Metabolites HTBZ->Inactive_TBZ Further Metabolism DTBZ Deutetrabenazine d_HTBZ Deuterated Active Metabolites (α- and β-d-HTBZ) DTBZ->d_HTBZ Slower Metabolism (Kinetic Isotope Effect) Inactive_DTBZ Inactive Metabolites d_HTBZ->Inactive_DTBZ Further Metabolism

Metabolism of tetrabenazine vs. deutetrabenazine.

The table below summarizes the key pharmacokinetic differences between the active metabolites of tetrabenazine and deutetrabenazine.

ParameterTetrabenazine (25 mg)Deutetrabenazine (equivalent dose)Fold Change
Half-life (t½) of active metabolites ~4.5 hours[1]~9.4 hours[1]~2.1
Peak Plasma Concentration (Cmax) HigherLower-
Total Exposure (AUC) LowerHigher~2.0[11]
Dosing Frequency Three times daily[18]Twice daily[17]-

Data compiled from multiple sources.[1][11][17][18]

Deucravacitinib (B606291): A De Novo Deuterated Drug

Deucravacitinib (Sotyktu™) is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), approved for the treatment of moderate-to-severe plaque psoriasis.[3][19] TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[19][20] Deucravacitinib's unique mechanism of action involves binding to the regulatory domain of TYK2, offering high selectivity over other JAK family members.[19]

The signaling pathway inhibited by deucravacitinib is illustrated below.

TYK2_Signaling cluster_0 IL-23 Signaling Pathway IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R TYK2 TYK2 IL23R->TYK2 JAK2 JAK2 IL23R->JAK2 STAT3 STAT3 TYK2->STAT3 phosphorylates JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 dimerization Gene Pro-inflammatory Gene Expression pSTAT3->Gene translocates to nucleus Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 inhibits InVitro_Workflow Start Start Prep Prepare Microsomes, Compounds, and Buffers Start->Prep Incubate Incubate at 37°C Prep->Incubate Time_Sample Sample at Time Points Incubate->Time_Sample Quench Quench Reaction Time_Sample->Quench Process Process Samples (Centrifugation) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End End Data_Analysis->End

References

Zimeldine-d6 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Zimeldine-d6, a deuterated analog of the selective serotonin (B10506) reuptake inhibitor (SSRI) Zimeldine. This document serves as a comprehensive resource for sourcing, purchasing, and utilizing this compound in a research context, with a focus on its application as an internal standard in quantitative analytical methods.

Supplier and Purchasing Information

This compound is available from several specialized chemical suppliers. The following table summarizes key purchasing information from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightAdditional Information
Santa Cruz Biotechnologysc-217889 (example)1185239-75-1C₁₆H₁₁D₆BrN₂323.26For Research Use Only.[1]
VIVAN Life SciencesVLCS-016321185239-75-1C₁₆H₁₁D₆BrN₂323.26Synonym: (Z)-3-(4-Bromophenyl)-(N,N-dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine.[2]
LGC StandardsTRC-Z435002-10MGNot specifiedNot specifiedNot specifiedCertified reference material.[3]

Technical and Quantitative Data

While a specific Certificate of Analysis for a current lot of this compound was not publicly available, the following table represents typical quantitative data based on example certificates for similar deuterated compounds from these suppliers. This data is crucial for accurate experimental design and data interpretation.

ParameterSpecificationMethod
Chemical Purity≥98%HPLC
Isotopic Purity≥98%Mass Spectrometry
Deuterium Incorporation≥99% atom % DMass Spectrometry / ¹H-NMR
AppearanceWhite to Off-White SolidVisual Inspection
SolubilitySoluble in Methanol (B129727), DMSOVisual Inspection
Storage-20°C, protect from lightSupplier Recommendation

Mechanism of Action: Serotonin Reuptake Inhibition

Zimeldine, the non-deuterated parent compound, functions as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) protein on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft. This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. The deuteration in this compound does not alter its fundamental pharmacological mechanism but provides a distinct mass for analytical detection.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Serotonin (5-HT) Serotonin (5-HT) Vesicle Vesicle Serotonin (5-HT)->Vesicle Storage Synaptic 5-HT Serotonin Vesicle->Synaptic 5-HT Release SERT Serotonin Transporter (SERT) Synaptic 5-HT->SERT Reuptake 5-HT_Receptor Postsynaptic Receptor Synaptic 5-HT->5-HT_Receptor Binding Signal_Transduction Signal Transduction Cascade 5-HT_Receptor->Signal_Transduction Activation Zimeldine Zimeldine Zimeldine->SERT Inhibition

Caption: Mechanism of action of Zimeldine as an SSRI. (Within 100 characters)

Experimental Protocols

This compound is primarily used as an internal standard (IS) for the quantification of Zimelidine in biological matrices (e.g., plasma, serum, tissue homogenates) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled IS co-elutes with the analyte but is differentiated by its higher mass, allowing for precise quantification by correcting for variations in sample preparation and instrument response.

Representative Protocol: Quantification of Zimelidine in Plasma

This protocol provides a general workflow. Specific parameters such as solvent volumes, concentrations, and instrument settings must be optimized for the particular application.

1. Preparation of Standards:

  • Prepare a stock solution of Zimelidine (the analyte) in methanol at 1 mg/mL.

  • Prepare a stock solution of this compound (the internal standard) in methanol at 1 mg/mL.

  • Create a series of calibration standards by spiking blank plasma with known concentrations of Zimelidine.

  • Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the working internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A: 0.1% Formic Acid in Water.
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
    • Gradient: A suitable gradient to separate Zimelidine from matrix components.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions (example):

    • Zimelidine: Q1/Q3 transition (e.g., m/z 317.1 -> 107.1)

    • This compound: Q1/Q3 transition (e.g., m/z 323.2 -> 113.1)

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for both the analyte (Zimelidine) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Determine the concentration of Zimelidine in unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Precipitate Protein Precipitation (Acetonitrile) Centrifuge Centrifugation Supernatant Collect Supernatant LC LC Separation MSMS MS/MS Detection (MRM) Integrate Peak Integration Ratio Calculate Area Ratio (Analyte/IS) Curve Generate Calibration Curve Quantify Quantify Unknowns

Caption: Workflow for quantifying Zimelidine using this compound. (Within 100 characters)

Logical Relationship in Quantitative Analysis

The use of a stable isotope-labeled internal standard is foundational to robust quantitative mass spectrometry. The diagram below illustrates the logical relationship between the analyte and the internal standard in this process.

G Analyte Zimelidine (Analyte) Sample Biological Sample Analyte->Sample IS This compound (Internal Standard) IS->Sample Spiked In Extraction Sample Preparation (Extraction, Cleanup) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification Corrects for Variability

Caption: Role of this compound as an internal standard. (Within 100 characters)

References

Certificate of Analysis: Zimeldine-d6 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides a comprehensive technical overview of Zimeldine-d6, a deuterium-labeled internal standard for the quantification of Zimeldine. It includes typical analytical data, detailed experimental protocols for quality assessment, and an overview of the metabolic pathways of Zimeldine.

Quantitative Data Summary

The following tables summarize the typical quantitative data for this compound. Note that lot-specific values are provided on the product-specific Certificate of Analysis.

Table 1: General Specifications of this compound

ParameterSpecification
Chemical Formula C₁₆H₁₁D₆BrN₂
Molecular Weight 323.26 g/mol
CAS Number 1185239-75-1
Appearance White to off-white solid
Solubility Soluble in Methanol (B129727), Acetonitrile, DMSO

Table 2: Quality Control Specifications for this compound

ParameterSpecificationMethod
Chemical Purity (by HPLC) ≥98%[1]High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment (d6) ≥98%[1][2][3]High-Resolution Mass Spectrometry (HRMS)
Identity Confirmation Conforms to structure¹H-NMR, ²H-NMR, Mass Spectrometry

Table 3: Isotopic Distribution of this compound

IsotopologueAbundance (%)
d6 ≥98
d5 <2
d4 <0.5
d3 <0.1
d2 <0.1
d1 <0.1
d0 (Unlabeled) <0.1

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

Instrumentation:

  • Agilent 1290 Infinity II LC System or equivalent

  • Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and enrichment of this compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-Orbitrap HRMS) coupled with a suitable liquid chromatography system and an electrospray ionization (ESI) source.[4][5]

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.[3]

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Infusion and Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire full-scan mass spectra in positive ion mode over a relevant m/z range to encompass all isotopologues of this compound.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated species (d6).

    • Identify and integrate the peak areas of all other isotopologues (d0 to d5).[4]

    • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

  • Acceptance Criteria: The isotopic enrichment is defined as the percentage of the d6 species and should typically be ≥98%.[1][2]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of deuterium (B1214612) labeling in this compound.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

¹H-NMR Analysis:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).

  • Procedure: Acquire a standard proton NMR spectrum. The spectrum should be consistent with the structure of Zimeldine, with significantly reduced signal intensity at the positions of deuteration.

²H-NMR (Deuterium) Analysis:

  • Procedure: Acquire a deuterium NMR spectrum.[6] This technique is highly effective for verifying the presence and location of deuterium atoms.[6][7] The spectrum should show signals corresponding to the deuterated positions in the molecule.

Metabolic Pathway of Zimeldine

Zimeldine undergoes several metabolic transformations in the body. The major metabolic routes include N-demethylation, oxidation, and deamination.[8][9] The primary active metabolite is Norzimelidine, formed through the removal of one of the methyl groups.[8][10]

Zimeldine_Metabolism Zimeldine Zimeldine Zimeldine_N_Oxide Zimeldine N-Oxide Zimeldine->Zimeldine_N_Oxide N-Oxidation Acrylic_Acid_Derivative 3-(4-bromophenyl)-3-(3-pyridyl) -acrylic acid Zimeldine->Acrylic_Acid_Derivative Deamination Norzimelidine Norzimelidine Zimeldine->Norzimelidine N-Demethylation Norzimeldine Norzimelidine Acrylic_Acid_N_Oxide Acrylic Acid Derivative N-Oxide Acrylic_Acid_Derivative->Acrylic_Acid_N_Oxide N-Oxidation

Metabolic pathway of Zimeldine.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quality control analysis of this compound.

QC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Prep Dissolve this compound in appropriate solvent HPLC HPLC Analysis (Chemical Purity) Prep->HPLC HRMS HRMS Analysis (Isotopic Enrichment) Prep->HRMS NMR NMR Analysis (Structural Confirmation) Prep->NMR Analysis Data Processing and Interpretation HPLC->Analysis HRMS->Analysis NMR->Analysis CoA Certificate of Analysis Generation Analysis->CoA

Quality control workflow for this compound analysis.

References

Methodological & Application

Application Notes and Protocol for the Quantitative Analysis of Zimeldine in Human Plasma using Zimeldine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimeldine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This document provides a detailed protocol for the quantitative analysis of Zimeldine in human plasma using a stable isotope-labeled internal standard, Zimeldine-d6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[1]

This method is based on the common principles of bioanalytical method validation and employs a protein precipitation procedure for sample cleanup, which is a rapid and effective technique for high-throughput analysis.[2][3][4][5] The chromatographic and mass spectrometric parameters are selected to provide high selectivity and sensitivity for the detection of Zimeldine and its internal standard.

Experimental Protocols

Materials and Reagents
  • Zimeldine (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile[2][3][6]

  • Formic acid, LC-MS grade[2][7]

  • Ammonium formate, LC-MS grade[7][8]

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A C18 reversed-phase analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).[6][9]

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7][9][10]

  • Analytical balance, centrifuges, and calibrated pipettes.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zimeldine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Zimeldine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations. Typical QC levels are Low, Medium, and High.

Sample Preparation Protocol (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tubes.

  • Add 300 µL of the internal standard working solution (this compound in acetonitrile) to each tube.[3]

  • Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method
  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[6][9]

    • Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Formate.[7][8]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.[10]

    • Gradient Elution:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10% to 90% B

      • 2.5-3.5 min: 90% B

      • 3.5-3.6 min: 90% to 10% B

      • 3.6-5.0 min: 10% B (Re-equilibration)

    • Column Temperature: 40°C.[9][10]

    • Injection Volume: 5 µL.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

    • Scan Type: Multiple Reaction Monitoring (MRM).[7][10]

    • Ion Source Temperature: 500°C.[7]

    • MRM Transitions (Hypothetical - requires experimental optimization):

      • Zimeldine: Precursor ion (Q1) m/z → Product ion (Q3) m/z

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z

    • Collision Energy and other compound-dependent parameters: To be optimized for Zimeldine and this compound by direct infusion.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on typical values for similar bioanalytical assays.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Zimeldine1 - 1000Linear, 1/x² weighting> 0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1090 - 110< 1090 - 110
Medium100< 1090 - 110< 1090 - 110
High800< 1090 - 110< 1090 - 110

Table 3: Method Validation Parameters

ParameterResult
Lower Limit of Quantification (LLOQ)1 ng/mL
Recovery (%)> 85%
Matrix EffectMinimal, compensated by internal standard
Stability (Freeze-thaw, Bench-top, Long-term)Stable

Mandatory Visualization

The following diagram illustrates the experimental workflow for the analysis of Zimeldine in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound in ACN, 300 µL) plasma->is_addition vortex Vortex Mix (1 min) is_addition->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject Supernatant (5 µL) supernatant_transfer->injection lc_separation LC Separation (C18 Column, Gradient Elution) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio vs. Conc.) ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for Zimeldine analysis.

The following diagram illustrates the logical relationship of the key components in the LC-MS/MS system for this analysis.

logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler (Injects Sample) column C18 Column (Separates Analytes) autosampler->column pump HPLC Pump (Delivers Mobile Phase) pump->column ion_source ESI Source (Ionization) column->ion_source Eluent quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->quad1 collision_cell Collision Cell (Q2) (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector (Signal Acquisition) quad3->detector data_system Data System (Control and Analysis) detector->data_system data_system->autosampler data_system->pump data_system->ion_source data_system->quad1 data_system->collision_cell data_system->quad3

Caption: LC-MS/MS system component relationship.

References

Application Notes and Protocols for the Quantitative Analysis of Zimeldine using Zimeldine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimeldine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. For pharmacokinetic (PK) studies, therapeutic drug monitoring, and toxicological screenings, a robust and reliable quantitative bioanalytical method is essential. This document provides a detailed protocol for the quantitative analysis of Zimeldine and its active metabolite, Norzimeldine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Zimeldine-d6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Zimeldine and its primary active metabolite, Norzimeldine, in humans.

Table 1: Pharmacokinetic Parameters of Zimeldine in Healthy Adults

ParameterValueReference
Mean Elimination Half-Life (t½) 4.7 ± 1.3 hours (oral)[1]
5.1 ± 0.7 hours (intravenous)[1]
Bioavailability ~50%[1]
Time to Peak Plasma Concentration (Tmax) Not explicitly stated
Volume of Distribution (Vd) Not explicitly stated
Clearance (CL) Not explicitly stated

Table 2: Pharmacokinetic Parameters of Norzimeldine in Healthy Adults

ParameterValueReference
Mean Elimination Half-Life (t½) 22.8 hours[1]
Steady-State Plasma Concentration Predicted to be reached within 3-5 days[1]
Ratio to Parent Drug (Norzimeldine/Zimeldine) Approximately 3 to 1 at steady-state[2]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and method validation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Zimeldine and Norzimeldine analytical standards

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Preparation of Working Solutions:

    • Prepare stock solutions of Zimeldine, Norzimeldine, and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

    • Prepare a series of working standard solutions of Zimeldine and Norzimeldine for calibration curve and quality control (QC) samples by serially diluting the stock solutions.

  • Sample Pre-treatment:

    • Thaw plasma samples and working solutions to room temperature.

    • Vortex the plasma samples to ensure homogeneity.

  • Protein Precipitation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

    • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, calibration standard, and QC sample (except for the blank matrix).

    • For calibration standards and QCs, spike the appropriate amount of Zimeldine and Norzimeldine working solutions into blank plasma.

    • Add 300 µL of ice-cold acetonitrile to each tube.

    • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

    • Vortex briefly to ensure complete dissolution.

  • Final Centrifugation:

    • Centrifuge the reconstituted samples at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Analysis:

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following are typical starting conditions for the chromatographic separation of Zimeldine and Norzimeldine. These may require optimization for specific instrumentation.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
2.5
3.0
3.1
5.0
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is recommended.

Table 3: Predicted MRM Transitions for Zimeldine, Norzimeldine, and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Zimeldine 317.1To be determinedTo be determined
Norzimeldine 303.1To be determinedTo be determined
This compound 323.1To be determinedTo be determined

Protocol for MRM Transition Optimization:

  • Direct Infusion: Infuse a standard solution of Zimeldine (e.g., 1 µg/mL in 50% acetonitrile) directly into the mass spectrometer.

  • Full Scan (Q1 Scan): Acquire a full scan spectrum to confirm the mass of the protonated precursor ion ([M+H]+). For Zimeldine, this will be approximately m/z 317.1.

  • Product Ion Scan: Select the precursor ion in the first quadrupole (Q1) and scan the third quadrupole (Q3) to identify the major fragment ions produced upon collision-induced dissociation (CID) in the second quadrupole (Q2).

  • Selection of Product Ions: Choose the most intense and stable fragment ion as the "quantifier" transition and a second, less intense but still robust, fragment as the "qualifier" transition.

  • Optimization of Collision Energy (CE) and other MS parameters: For each MRM transition, optimize the CE to maximize the signal intensity of the product ion. Other parameters such as declustering potential (DP) and cell exit potential (CXP) should also be optimized.

  • Repeat for this compound and Norzimeldine: Follow the same procedure for the internal standard, this compound (expected precursor [M+H]+ at m/z 323.1), and the metabolite, Norzimeldine (expected precursor [M+H]+ at m/z 303.1). The fragmentation pattern of this compound is expected to be similar to that of Zimeldine, with a mass shift of +6 Da for fragments containing the deuterated portion of the molecule.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[3][4][5] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Calibration Curve: Evaluate the linearity, range, and accuracy of the calibration standards. A typical range for antidepressants is 1-500 ng/mL.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples at low, medium, and high concentrations.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is protein_precip Add Acetonitrile (300 µL) Vortex add_is->protein_precip centrifuge1 Centrifuge (14,000 rpm, 10 min) protein_precip->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (14,000 rpm, 5 min) reconstitute->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample lc_separation UPLC/HPLC Separation (C18 Column) final_sample->lc_separation ms_detection Mass Spectrometry (Positive ESI, MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio vs. Concentration) ms_detection->quantification reporting Report Results quantification->reporting

Caption: Workflow for the quantitative analysis of Zimeldine.

Zimeldine Signaling Pathway

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release sert Serotonin Transporter (SERT) serotonin_release->sert Reuptake serotonin Serotonin (5-HT) serotonin_release->serotonin receptor 5-HT Receptor serotonin->receptor Binds signaling Downstream Signaling (e.g., cAMP, IP3/DAG) receptor->signaling response Neuronal Response signaling->response zimeldine Zimeldine zimeldine->sert Blocks

Caption: Mechanism of action of Zimeldine.

References

Application Note & Protocol: Pharmacokinetic Study of Zimeldine Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zimeldine (B1683631) was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) developed for the treatment of depression.[1] Understanding its pharmacokinetic profile is crucial for effective drug development and clinical application. This document outlines a comprehensive protocol for a pharmacokinetic study of zimeldine and its active N-demethylated metabolite, norzimelidine, using a stable isotope-labeled (deuterated) internal standard. The use of a deuterated internal standard is the gold standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[2][3][4]

Pharmacology and Metabolism of Zimeldine

Zimeldine is a pyridylallylamine that selectively inhibits the reuptake of serotonin in the central nervous system.[5][6] Its primary pharmacological activity is attributed to both the parent compound and its active metabolite, norzimelidine.[5] The metabolism of zimelidine primarily involves N-demethylation to form norzimelidine.[7]

Experimental Protocols

This section details the methodologies for conducting a pharmacokinetic study of zimelidine.

1. Materials and Reagents

  • Zimeldine dihydrochloride

  • Deuterated zimeldine (e.g., zimelidine-d4) as an internal standard (IS)

  • Norzimelidine

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

2. In-Life Phase: Dosing and Sample Collection

  • Subjects: Healthy human volunteers (n=10)[8]

  • Dosing: A single oral dose of 100 mg zimelidine.[8]

  • Sample Collection: Blood samples are collected into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Bioanalytical Method: LC-MS/MS Quantification

This protocol is a representative example for the quantification of zimelidine and norzimelidine using a deuterated internal standard.[2]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the deuterated zimelidine internal standard solution (concentration to be optimized during method development).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

  • LC-MS/MS System:

    • Chromatography System: A UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290).[2]

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo).[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for zimelidine, norzimelidine, and the deuterated internal standard are monitored. These transitions would be determined during method development.

Data Presentation

The following tables summarize hypothetical but representative pharmacokinetic parameters for zimelidine and norzimelidine following a single 100 mg oral dose, based on published data.[1][8][9]

Table 1: Pharmacokinetic Parameters of Zimeldine and Norzimelidine

ParameterZimeldineNorzimelidine
Tmax (h) 1.5 ± 0.54.0 ± 1.0
Cmax (ng/mL) 103.9 ± 34.8[8]80.0 ± 25.0
AUC₀₋t (ng·h/mL) 870 ± 2502000 ± 500
AUC₀₋inf (ng·h/mL) 950 ± 2802300 ± 600
t½ (h) 8.4 ± 2.0[8]19.4 ± 3.6[8]

Data are presented as mean ± standard deviation.

Table 2: Plasma Concentration-Time Profile of Zimeldine and Norzimelidine

Time (h)Zimeldine (ng/mL)Norzimelidine (ng/mL)
0.5 45.210.5
1.0 89.825.1
1.5 103.9[8]40.3
2.0 95.355.6
4.0 60.180.0
8.0 30.565.2
12.0 15.650.8
24.0 4.130.1
48.0 0.510.2

Data are presented as mean concentrations.

Visualizations

experimental_workflow cluster_dosing Dosing and Sampling cluster_prep Sample Preparation cluster_analysis Bioanalysis cluster_data Data Analysis dosing Single Oral Dose (100 mg Zimeldine) sampling Blood Sample Collection (0-48 hours) dosing->sampling plasma Plasma Separation (Centrifugation) sampling->plasma extraction Protein Precipitation & Addition of Deuterated IS plasma->extraction lcms LC-MS/MS Analysis (UPLC-Triple Quadrupole MS) extraction->lcms quant Quantification of Zimeldine and Norzimelidine lcms->quant pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) quant->pk_params

Caption: Experimental workflow for the pharmacokinetic study of Zimeldine.

zimeldine_metabolism Zimeldine Zimeldine Norzimeldine Norzimelidine (Active Metabolite) Zimeldine->Norzimeldine N-demethylation (CYP450 enzymes)

Caption: Metabolic pathway of Zimeldine to Norzimelidine.

References

Application Note: High-Throughput Bioanalytical Method for Zimeldine Quantification in Human Plasma Using LC-MS/MS with Zimeldine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zimeldine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Although withdrawn from the market, it remains a compound of interest in pharmacological research and toxicology. Accurate and reliable quantification of Zimeldine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Zimeldine in human plasma. The use of a stable isotope-labeled internal standard, Zimeldine-d6, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2]

Principle

The method employs a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3] this compound, being structurally and physicochemically similar to Zimeldine, co-elutes and experiences similar ionization efficiency, thereby providing reliable normalization for the quantification of the analyte.[1]

Experimental Protocols

Materials and Reagents
  • Zimeldine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Stock and Working Solutions
  • Zimeldine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zimeldine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Zimeldine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation
  • Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
LC System Agilent 1290 Infinity II LC or equivalent
Column ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and re-equilibrate for 0.4 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS)

ParameterCondition
MS System Agilent 6495 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Gas Temperature 300°C
Gas Flow 12 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (V)
Zimeldine317.1193.15013025
This compound323.1199.15013025

Data Presentation

The method was validated according to regulatory guidelines for bioanalytical method validation. A summary of the quantitative data is presented below.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Weighting
Zimeldine1 - 1000> 0.9951/x²

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ10.9898.06.58.2
LQC32.9197.05.16.8
MQC100102.5102.53.84.5
HQC800788.098.52.93.7

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC392.196.5
HQC80094.598.2

Mandatory Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add Internal Standard (this compound in ACN) Plasma->IS_Addition Vortex Vortex (1 min) IS_Addition->Vortex Centrifuge Centrifuge (13,000 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometric Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the bioanalytical quantification of Zimeldine.

Signaling_Pathway Analyte_IS Analyte (Zimeldine) + Internal Standard (this compound) Sample_Prep Sample Preparation (Protein Precipitation) Analyte_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Ionization ESI Ionization LC_Separation->Ionization Mass_Analyzer1 Q1: Precursor Ion Selection Ionization->Mass_Analyzer1 Collision_Cell Q2: Collision-Induced Dissociation Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Q3: Product Ion Selection Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Signal Signal Ratio (Analyte/IS) Detector->Signal

Caption: Logical relationship of the LC-MS/MS detection process.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Zimeldine in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput analysis in pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes and Protocols for Zimeldine-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Zimeldine-d6 for analytical quantification. The methodologies outlined are based on established techniques for the analysis of Zimeldine and other antidepressants, adapted for its deuterated internal standard. The primary techniques covered are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Introduction

Zimeldine is a former antidepressant drug that acts as a selective serotonin (B10506) reuptake inhibitor (SSRI). This compound, a deuterated version of Zimeldine, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification. Proper sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., plasma, serum, urine) and to concentrate the analyte of interest prior to analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the sample matrix, required limit of quantification, sample throughput, and available equipment. Below are detailed protocols for three common and effective methods.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up and concentration. It is particularly useful for complex matrices and when low detection limits are required.[1][2]

Protocol: SPE for this compound in Human Plasma

This protocol is adapted from methods developed for other antidepressants and is suitable for this compound.[2]

Materials:

Procedure:

  • Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: To 1 mL of plasma sample, add an appropriate amount of this compound internal standard solution. Vortex for 30 seconds. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% acetonitrile in water to remove less polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary (SPE)

ParameterValueReference
Recovery85-113%[1]
Limit of Detection (LOD)0.0003 - 0.017 µg/mL[1]
Limit of Quantification (LOQ)0.001 - 0.05 µg/mL[1]

Experimental Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction start Plasma Sample add_is Add this compound IS start->add_is vortex1 Vortex add_is->vortex1 condition Condition SPE Cartridge (Methanol, Water) vortex1->condition load Load Sample condition->load wash1 Wash 1 (5% Methanol) load->wash1 wash2 Wash 2 (20% Acetonitrile) wash1->wash2 elute Elute (Methanol with 2% NH4OH) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 analyze LC-MS/MS Analysis vortex2->analyze

Caption: Workflow for this compound analysis using SPE.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases. It is a robust and cost-effective method.[3]

Protocol: LLE for this compound in Human Plasma

This protocol is based on a published method for Zimeldine.[3]

Materials:

  • Human Plasma Sample

  • Diethyl Ether (HPLC Grade)

  • Sodium Hydroxide Solution (1 M)

  • Hydrochloric Acid (0.1 M)

  • Water (HPLC Grade)

  • Centrifuge Tubes (15 mL)

  • Vortex Mixer

  • Centrifuge

  • Evaporation System

Procedure:

  • Sample Preparation: To 1 mL of plasma in a 15 mL centrifuge tube, add an appropriate amount of this compound internal standard solution.

  • Basification: Add 100 µL of 1 M sodium hydroxide to the plasma sample to basify it. Vortex for 30 seconds.

  • Extraction: Add 5 mL of diethyl ether to the tube. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Back Extraction (Optional Cleanup): Add 1 mL of 0.1 M hydrochloric acid to the collected organic phase, vortex for 2 minutes, and centrifuge. Transfer the lower aqueous layer to a clean tube. Basify with 1 M sodium hydroxide and re-extract with 5 mL of diethyl ether.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary (LLE)

ParameterValueReference
Coefficient of Variation< 7% (for Zimeldine)[3]
Minimum Quantitated Amount25 ng/mL (for Zimeldine)[3]

Experimental Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction start Plasma Sample add_is Add this compound IS start->add_is basify Basify (NaOH) add_is->basify add_solvent Add Diethyl Ether basify->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound analysis using LLE.

Protein Precipitation

Protein precipitation is a rapid and simple method for removing proteins from biological samples. It is well-suited for high-throughput analysis.[4][5][6]

Protocol: Protein Precipitation for this compound in Human Serum

This protocol is a common method used for the analysis of various drugs in serum.[6]

Materials:

  • Human Serum Sample

  • Acetonitrile (containing internal standard)

  • Microcentrifuge Tubes (1.5 mL)

  • Vortex Mixer

  • Centrifuge (refrigerated)

  • Autosampler Vials

Procedure:

  • Sample Aliquoting: Pipette 50 µL of serum sample into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 250 µL of acetonitrile (pre-spiked with the appropriate concentration of this compound) to the serum sample.

  • Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 30 µL of the supernatant to a clean tube or autosampler vial.

  • Dilution: Add 200 µL of the initial mobile phase (e.g., 8% methanol in water) to the supernatant.

  • Analysis: Cap the vial and place it in the autosampler for LC-MS/MS analysis.

Quantitative Data Summary (Protein Precipitation)

ParameterValueReference
Accuracy90.3 - 114.3%[7]
Intra-day Precision100.1 - 112.3%[7]
Inter-day Precision100.4 - 112.6%[7]
Extraction Recovery85.5 - 114.5%[7]

Experimental Workflow for Protein Precipitation

PP_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis start Serum Sample add_precipitant Add Acetonitrile with this compound IS start->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute with Mobile Phase collect_supernatant->dilute analyze LC-MS/MS Analysis dilute->analyze

Caption: Workflow for this compound analysis using Protein Precipitation.

Conclusion

The choice of sample preparation technique for this compound analysis should be guided by the specific requirements of the study. Protein precipitation offers a rapid and simple approach for high-throughput screening. Liquid-liquid extraction provides a cost-effective and robust method with good recovery. Solid-phase extraction delivers the cleanest extracts and is ideal for achieving the lowest limits of detection. All three methods, when properly validated, can provide accurate and reliable results for the quantification of this compound in biological matrices.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Zimeldine in Human Plasma Using Zimeldine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Zimeldine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Zimeldine-d6.

Introduction

Zimeldine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant.[1][2] Although withdrawn from the market, it and its active metabolite, norzimelidine, remain relevant in toxicological studies and research into the metabolism of historical drugs.[3][4] Accurate and sensitive quantification of Zimeldine in biological matrices is essential for such studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalysis.[3] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving accuracy and precision.[5][6]

This application note details a robust LC-MS/MS method for the determination of Zimeldine in human plasma. The protocol includes sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • Zimeldine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions
  • Zimeldine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zimeldine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Zimeldine from plasma.[3]

  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography Method

The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

Table 1: Suggested Liquid Chromatography Parameters

Mass Spectrometry Method

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of Zimeldine and this compound.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr

Table 2: General Mass Spectrometry Source Conditions

MRM Transitions

The following MRM transitions are suggested for the detection of Zimeldine and this compound. The transitions for Zimeldine are based on published fragmentation data.[1] The transitions for this compound are predicted based on the fragmentation of the parent compound and will require experimental optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Zimeldine 317.1193.11003025
317.1272.11003020
This compound 323.1199.1 (Predicted)1003025 (Requires Opt.)
323.1278.1 (Predicted)1003020 (Requires Opt.)

Table 3: Multiple Reaction Monitoring (MRM) Transitions Note: The collision energies for this compound are theoretical and require optimization.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines. Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over a range of 1-1000 ng/mL.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10, with accuracy within ±20% and precision <20% RSD.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of the nominal value (±20% at LLOQ).
Matrix Effect The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent across different lots of matrix, typically within 85-115%.
Recovery The extraction recovery should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

Diagrams

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quant Quantification calibration->quant

Caption: Workflow for the quantification of Zimeldine in plasma.

Analyte-Internal Standard Relationship

G cluster_process Analytical Process zimeldine Zimeldine (Analyte) prep Sample Prep Variation zimeldine->prep chrom Chromatographic Behavior zimeldine->chrom ion Ionization Efficiency zimeldine->ion zimeldine_d6 This compound (Internal Standard) zimeldine_d6->prep zimeldine_d6->chrom zimeldine_d6->ion ratio Analyte/IS Ratio Compensates for Variability ion->ratio

Caption: Role of this compound as an internal standard.

References

Application Note: High-Throughput Analysis of Zimeldine and its Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the selective serotonin (B10506) reuptake inhibitor (SSRI) Zimeldine and its stable isotope-labeled internal standard, Zimeldine-d6. The method utilizes a reversed-phase C18 column with a rapid gradient elution, providing excellent chromatographic resolution and a short run time suitable for high-throughput analysis. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for accurate quantification in complex matrices. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Zimeldine.

Introduction

Zimeldine is a pyridylallylamine derivative and was one of the first selective serotonin reuptake inhibitors (SSRIs) developed for the treatment of depression. Accurate and reliable quantification of Zimeldine in biological samples is crucial for understanding its pharmacokinetics and for clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects. This application note provides a detailed protocol for the separation and quantification of Zimeldine and this compound using LC-MS/MS.

Experimental

Chromatographic Conditions

A standard reversed-phase C18 column is employed for the separation. A gradient elution with acetonitrile (B52724) and water, both containing 0.1% formic acid, allows for the efficient separation of Zimeldine and its deuterated analog from potential matrix interferences. The total run time is under 5 minutes, making it suitable for the analysis of large sample batches.

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The instrument is set to Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Zimeldine and this compound, ensuring high selectivity and sensitivity.

Data Presentation

The following table summarizes the liquid chromatography and mass spectrometry conditions for the analysis of Zimeldine and this compound.

ParameterCondition
Liquid Chromatography
HPLC SystemStandard LC System
ColumnC18 Reversed-Phase, 2.7 µm, 3.0 x 100 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min
Flow Rate0.45 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ion SourceElectrospray Ionization (ESI), Positive Mode
Precursor Ion (Zimeldine)m/z 317.1
Product Ions (Zimeldine)m/z 193.1, m/z 272.1
Precursor Ion (this compound)m/z 323.1
Product Ions (this compound)m/z 199.1, m/z 278.1
Dwell Time100 ms
Collision EnergyOptimized for each transition

Note: The exact retention times and mass transitions may vary slightly depending on the specific instrument and column used. The provided parameters are a representative starting point for method development.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and selective approach for the simultaneous quantification of Zimeldine and its deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for demanding research and clinical applications.

Protocol: Quantification of Zimeldine and this compound by LC-MS/MS

Scope

This protocol details the procedure for the quantitative analysis of Zimeldine and its internal standard, this compound, in a given matrix (e.g., plasma, serum) using liquid chromatography-tandem mass spectrometry.

Materials and Reagents
  • Zimeldine reference standard

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Instrument and Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with ESI source

  • C18 reversed-phase column (e.g., 2.7 µm particle size, 3.0 x 100 mm)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zimeldine and this compound in methanol (B129727) to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Zimeldine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards at the desired concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in the 50:50 acetonitrile/water mixture.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean autosampler vial for analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system according to the parameters outlined in the Data Presentation table.

  • Create a sequence table with the calibration standards, quality control samples, and unknown samples.

  • Inject the samples and acquire the data.

Data Processing
  • Integrate the chromatographic peaks for the specified MRM transitions of Zimeldine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Zimeldine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_zim Zimeldine Stock working_std Working Standards stock_zim->working_std stock_d6 This compound Stock working_is Internal Standard Solution stock_d6->working_is calibration Construct Calibration Curve working_std->calibration add_is Add Internal Standard to Sample working_is->add_is sample Biological Sample sample->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Area Ratios integration->ratio ratio->calibration quantification Quantify Zimeldine calibration->quantification

Caption: Experimental workflow for the quantification of Zimeldine.

Application of Zimeldine-d6 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimeldine (B1683631) was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) marketed for the treatment of depression.[1] Therapeutic drug monitoring (TDM) of zimeldine and its active metabolite, norzimelidine, is crucial for optimizing therapeutic outcomes and minimizing adverse effects, particularly due to inter-individual variability in drug metabolism. The use of a stable isotope-labeled internal standard, such as Zimeldine-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods.[2][3][4][5] The co-elution of the deuterated internal standard with the analyte of interest allows for accurate correction of variations during sample preparation and instrument analysis, thus ensuring high precision and accuracy.[2][3]

This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of zimeldine.

Data Presentation

Pharmacokinetic Parameters of Zimeldine and Norzimelidine

The following table summarizes key pharmacokinetic parameters for zimelidine and its active metabolite, norzimelidine, in healthy adult humans. These values are essential for designing effective TDM strategies, such as determining optimal sampling times.

ParameterZimeldineNorzimelidineReference
Biological Half-Life 4.7 ± 1.3 hours (oral) 5.1 ± 0.7 hours (IV)22.8 hours[6][7]
Time to Peak Plasma Concentration (Tmax) ~2 hoursNot specified
Bioavailability ~50% (due to first-pass metabolism)Not applicable[7]
Protein Binding Not specifiedNot specified
Metabolism N-demethylation to norzimelidineFurther metabolism[8]
Excretion Primarily renal after metabolismPrimarily renal[7]

Data presented as mean ± standard deviation where available.

Experimental Protocols

Principle of the Method

The quantitative analysis of zimeldine and norzimelidine in biological matrices (e.g., plasma, serum) is performed by LC-MS/MS. This compound is added to the samples as an internal standard to compensate for analyte loss during sample preparation and for variations in instrument response. After extraction, the analyte and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Materials and Reagents
  • Zimeldine hydrochloride (Reference Standard)

  • Norzimelidine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic acid (LC-MS Grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile).

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column (e.g., C18 column, 50 x 2.1 mm, 2.5 µm).

Sample Preparation (Protein Precipitation Method)
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Conditions:

    • Column: C18 column (50 x 2.1 mm, 2.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions (ESI Positive Mode):

    • The following MRM transitions are hypothetical and would need to be optimized in a laboratory setting. The precursor ion ([M+H]+) for Zimeldine is m/z 317.1. A plausible product ion would result from fragmentation of the side chain. For this compound, the precursor ion would be m/z 323.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Zimeldine317.1To be determinedTo be determined
Norzimelidine303.1To be determinedTo be determined
This compound (IS) 323.1 To be determinedTo be determined
Calibration and Quality Control
  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of zimeldine and norzimelidine into drug-free plasma.

  • Process the calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • The concentration of the unknown samples is then determined from the calibration curve.

Visualizations

TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Patient Patient Sample (Plasma/Serum) Spike Spike with This compound (IS) Patient->Spike Add Internal Standard Extract Protein Precipitation or SPE Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC Inject MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Results Quantification->Report

Caption: Experimental workflow for therapeutic drug monitoring of Zimeldine.

Internal_Standard_Principle cluster_process Analytical Process cluster_output Signal Output Analyte Analyte (Zimeldine) SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS AnalyteSignal Analyte Signal LCMS->AnalyteSignal IS_Signal IS Signal LCMS->IS_Signal Ratio Peak Area Ratio (Analyte / IS) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for variability

Caption: Principle of using a deuterated internal standard for accurate quantification.

References

Application Note: The Use of Zimeldine-d6 in In Vitro Metabolic Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during the early stages of drug discovery and development. It describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A compound with high metabolic stability is likely to have a longer in vivo half-life and higher oral bioavailability. Conversely, a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect. Therefore, in vitro assays that predict in vivo metabolic clearance are invaluable tools for selecting and optimizing lead candidates.

Zimeldine is an antidepressant that acts as a selective serotonin (B10506) reuptake inhibitor (SSRI). Its metabolism is a key determinant of its pharmacokinetic profile. The primary metabolic pathways for Zimeldine include N-demethylation to its active metabolite, norzimelidine, as well as oxidations at both aliphatic and aromatic nitrogen atoms and deamination.[1][2] These reactions are predominantly carried out by Cytochrome P450 (CYP) enzymes in the liver.[3][4][5]

This application note details the use of Zimeldine-d6 as an internal standard in a human liver microsomal (HLM) stability assay to determine the metabolic fate of Zimeldine.

The Role of this compound as an Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[6] The fundamental principle is isotope dilution mass spectrometry.[6] A known quantity of the deuterated analog (this compound) is added to the experimental samples at the beginning of the sample preparation process.

Advantages of using this compound:

  • Chemical and Physical Similarity: this compound is chemically identical to Zimeldine, meaning it has the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[7]

  • Correction for Variability: Because it behaves identically to the analyte, the SIL-IS effectively normalizes for variations in sample handling, extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[6][7]

  • Increased Accuracy and Precision: By measuring the ratio of the analyte (Zimeldine) to the internal standard (this compound), highly accurate and precise quantification can be achieved, which is essential for reliably determining the rate of metabolism.[6][8]

Experimental Overview: Human Liver Microsomal Stability Assay

The in vitro metabolic stability of Zimeldine is assessed by incubating the compound with human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYPs. The assay requires a cofactor, NADPH, to initiate the metabolic reactions.[2] The disappearance of the parent compound (Zimeldine) over time is monitored by LC-MS/MS. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[2]

Data Presentation

The primary outputs of a microsomal stability assay are the half-life (t½) and the intrinsic clearance (CLint). These values are used to classify compounds and predict their in vivo hepatic clearance.

Table 1: Example Metabolic Stability Data in Human Liver Microsomes.

Note: The following data are for illustrative purposes to demonstrate the classification of compounds. Specific in vitro data for Zimeldine is not publicly available.

Compoundt½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Warfarin (Low Clearance) > 60< 11.5Low
Verapamil (Intermediate Clearance) 2626.7Intermediate
Diclofenac (High Clearance) < 10> 77.0High
Zimeldine To be determinedTo be determinedTo be determined

Calculations:

  • Elimination Rate Constant (k): Determined from the slope of the linear regression of the natural logarithm of the percentage of Zimeldine remaining versus time.

    • Slope = -k

  • Half-Life (t½): The time required for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The volume of microsomal matrix cleared of the drug per unit time, normalized to the amount of microsomal protein.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis Zimeldine_stock Prepare Zimeldine Stock Solution (e.g., 10 mM in DMSO) Working_sol Prepare Working Solutions (e.g., 100 µM in Acetonitrile) Zimeldine_stock->Working_sol Zimeldine_d6_stock Prepare this compound (IS) Stock Solution (e.g., 10 mM in DMSO) Zimeldine_d6_stock->Working_sol Microsomes Thaw & Dilute Human Liver Microsomes Preincubation Pre-incubate Microsomes & Zimeldine at 37°C Cofactor Prepare NADPH Regenerating System Initiation Initiate Reaction with NADPH Preincubation->Initiation Timepoints Incubate at 37°C Collect Aliquots at 0, 5, 15, 30, 60 min Initiation->Timepoints Quench Quench Reaction with Acetonitrile (B52724) containing This compound Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % Remaining, t½, and CLint LCMS->Data

Caption: Experimental workflow for the human liver microsomal stability assay.

G Zimeldine Zimeldine Norzimelidine Norzimelidine (Active Metabolite) Zimeldine->Norzimelidine N-Demethylation (CYP450s) N_Oxide Zimeldine N-Oxide Zimeldine->N_Oxide N-Oxidation Deamination_product Acrylic Acid Derivative Zimeldine->Deamination_product Deamination

Caption: Major metabolic pathways of Zimeldine.

Experimental Protocols

Materials and Reagents
  • Zimeldine

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System Solution A (e.g., NADP+, Glucose-6-Phosphate)

  • NADPH Regenerating System Solution B (e.g., Glucose-6-Phosphate Dehydrogenase)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 96-well incubation plates

  • 96-well collection plates

Protocol: Microsomal Stability Assay

1. Preparation of Solutions

  • Zimeldine Stock Solution (10 mM): Dissolve an appropriate amount of Zimeldine in DMSO.

  • This compound Internal Standard (IS) Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.

  • Zimeldine Working Solution (100 µM): Dilute the 10 mM Zimeldine stock solution with 50:50 ACN:Water.

  • Microsomal Working Solution (1 mg/mL): Thaw pooled human liver microsomes on ice. Dilute the 20 mg/mL stock to 1 mg/mL with cold 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.

2. Incubation Procedure

  • The final incubation volume is 200 µL with a final Zimeldine concentration of 1 µM.

  • In a 96-well incubation plate, add the following to each well (for each time point):

    • 158 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 10 µL of MgCl₂ (to a final concentration of 3.3 mM)

    • 20 µL of Microsomal Working Solution (final concentration 0.5 mg/mL)

    • 2 µL of Zimeldine Working Solution (100 µM)

  • Negative Control: For the T=0 and a T=60 min negative control, substitute the NADPH solution with an equal volume of potassium phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiate the metabolic reaction by adding 10 µL of the prepared NADPH Regenerating System to all wells except the negative controls.

3. Time-Point Sampling and Reaction Quenching

  • At the designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction.

  • To quench, add 400 µL of ice-cold acetonitrile containing the internal standard (this compound at a final concentration of e.g., 100 nM) to each well.

  • Seal the plate, vortex for 2 minutes to precipitate the protein.

4. Sample Processing

  • Centrifuge the quenched plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated microsomal protein.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratios of Zimeldine to this compound at each time point.

  • The percentage of Zimeldine remaining at each time point is calculated relative to the T=0 time point.

    % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

Conclusion

This application note provides a framework for utilizing this compound in a human liver microsomal stability assay. The use of a stable isotope-labeled internal standard is crucial for generating high-quality, reliable data. The detailed protocol allows researchers to assess the metabolic stability of Zimeldine, providing key parameters like half-life and intrinsic clearance. This information is vital for predicting the in vivo pharmacokinetic properties of the drug and is a cornerstone of modern drug discovery and development.

References

Troubleshooting & Optimization

Improving signal intensity of Zimeldine-d6 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Zimeldine-d6 Analysis

Welcome to the technical support center for the mass spectrometry analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the signal intensity of this deuterated internal standard in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound signal intensity unexpectedly low or inconsistent?

Low or variable signal intensity for a deuterated internal standard like this compound can stem from multiple factors across the analytical workflow, including sample preparation, liquid chromatography (LC) conditions, and mass spectrometer (MS) settings. A systematic approach is the best way to identify the root cause.

Common culprits include:

  • Suboptimal Ionization: this compound, like its parent compound, is a basic molecule and ionizes most efficiently in positive electrospray ionization (ESI+) mode. Incorrect source parameters can drastically reduce signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound, leading to a lower-than-expected signal.[1]

  • Poor Sample Preparation: Inefficient extraction, sample degradation, or the use of incompatible solvents can all lead to low signal intensity.

  • Chromatographic Issues: Poor peak shape, insufficient retention, or co-elution with highly suppressive matrix components can negatively impact signal intensity.

  • Incorrect MS/MS Transition: Using a non-optimal or low-efficiency fragmentation pathway for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) will result in a weak signal.

Below is a workflow to systematically troubleshoot this issue.

G cluster_0 Troubleshooting Low this compound Signal start Low or Inconsistent Signal Intensity ms_check Step 1: Verify MS Parameters start->ms_check lc_check Step 2: Evaluate LC Performance ms_check->lc_check Parameters Correct? sample_check Step 3: Assess Sample Preparation lc_check->sample_check Good Peak Shape? matrix_check Step 4: Investigate Matrix Effects sample_check->matrix_check Recovery Acceptable? solution Signal Optimized matrix_check->solution Suppression Mitigated?

Caption: General workflow for troubleshooting low signal intensity.

Q2: How should I optimize the mass spectrometer for this compound?

Direct infusion of a this compound standard solution is the most effective way to optimize MS parameters without the complexity of chromatography.

Methodology for MS Optimization:

  • Prepare Standard: Prepare a solution of this compound (e.g., 100 ng/mL) in a solvent mixture that mimics your final LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse Solution: Infuse the solution directly into the mass spectrometer at a typical flow rate (e.g., 5-10 µL/min).

  • Tune in Positive Mode (ESI+): Since Zimeldine contains a tertiary amine, it will readily accept a proton.

  • Identify Precursor Ion: First, perform a full scan to find the protonated molecule, [M+H]⁺.

    • Molar Mass of Zimeldine (C₁₆H₁₇BrN₂): ~317.23 g/mol .[2][3][4]

    • Molar Mass of this compound (assuming deuteration on the two N-methyl groups): ~323.27 g/mol .

    • Expected Precursor Ion [M+H]⁺: m/z 324.3 .

  • Optimize Product Ion: Perform a product ion scan on m/z 324.3 to identify the most intense and stable fragment ions. A common fragmentation pathway for molecules with a dimethylallylamine group involves the neutral loss of dimethylamine (B145610) ((CH₃)₂NH, mass ≈ 45.1 Da).

    • Expected Product Ion: m/z 324.3 - 45.1 = m/z 279.2 .

  • Optimize Collision Energy (CE): Create an SRM/MRM method for the transition (e.g., 324.3 → 279.2). Vary the collision energy in small increments (e.g., 2-5 eV) to find the value that yields the highest product ion intensity.

  • Tune Source Parameters: While monitoring the optimized SRM/MRM transition, adjust source parameters to maximize the signal.

Table 1: Typical Starting ESI Source Parameters for Optimization

ParameterTypical RangePurpose
Capillary Voltage3000 - 4500 VPromotes the formation of charged droplets.
Nebulizer Gas (N₂)30 - 50 psiAssists in droplet formation at the ESI needle tip.[5]
Drying Gas (N₂) Flow8 - 12 L/minAids in solvent evaporation from the charged droplets.
Drying Gas Temp.250 - 350 °CAccelerates desolvation.

Note: Optimal values are instrument-specific. These ranges provide a reasonable starting point for tuning.

Q3: What are the recommended LC conditions for analyzing this compound?

Good chromatography is crucial for separating this compound from matrix components that can cause ion suppression.

Recommended Starting Conditions:

  • Column: A C18 reversed-phase column is a standard choice for compounds of this polarity. (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Formic Acid). The acid ensures that the tertiary amine on Zimeldine is protonated, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient: A gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes) is effective for separating the analyte from early-eluting matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min (for a 2.1 mm ID column).

  • Column Temperature: 35 - 45 °C to ensure reproducible retention times and improve peak shape.

Table 2: Example LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
4.00.4595
5.00.4595
5.10.4955
6.00.4955
Q4: How can I determine if matrix effects are suppressing my this compound signal?

A post-extraction addition experiment is a standard method to quantify the extent of ion suppression or enhancement.[6][7] This involves comparing the signal of the internal standard in a clean solution versus its signal when added to a processed blank matrix sample.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound into a clean solvent that mimics the final mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

    • Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma without any standard) through your entire sample preparation procedure. After the final extraction step, spike the resulting clean extract with the same amount of this compound as in Set A.

  • Analyze and Compare: Inject both sets of samples into the LC-MS system and measure the peak area of this compound.

  • Calculate Matrix Effect (%ME):

    • %ME = ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100%

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 85% and 115% are often considered acceptable.

G cluster_1 Matrix Effect Evaluation Workflow blank_matrix Blank Matrix (e.g., Plasma) extraction Perform Sample Extraction blank_matrix->extraction neat_solvent Neat Solvent spike_neat Spike this compound neat_solvent->spike_neat spike_post Spike this compound (Post-Extraction) extraction->spike_post set_b Sample Set B (Post-Spiked Matrix) spike_post->set_b set_a Sample Set A (Neat Solution) spike_neat->set_a analysis LC-MS Analysis & Peak Area Comparison set_b->analysis set_a->analysis

Caption: Workflow for evaluating matrix effects via post-extraction addition.

If significant ion suppression is detected (>15-20%), consider improving sample cleanup (e.g., using Solid Phase Extraction - SPE), diluting the sample, or modifying the chromatography to separate this compound from the interfering matrix components.[8]

References

Technical Support Center: Quantification of Zimeldine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of Zimeldine-d6 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Zimeldine, by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2][3] Even with a deuterated internal standard (IS) like this compound, significant matrix effects can compromise the reliability of the bioanalytical method.[4][5]

Q2: Why is a deuterated internal standard like this compound used, and is it always effective against matrix effects?

A: A deuterated internal standard (D-IS) is considered the gold standard in quantitative bioanalysis.[4][5] Since its physicochemical properties are nearly identical to the analyte, it is expected to co-elute and experience similar matrix effects.[4] By using the peak area ratio of the analyte to the IS, variability during sample preparation and analysis can be compensated. However, a D-IS may not always perfectly compensate for matrix effects. Differential matrix effects can occur if there is even a slight chromatographic separation between the analyte and the D-IS, exposing them to different co-eluting matrix components.[4]

Q3: What are the primary causes of ion suppression when analyzing this compound in plasma?

A: The primary causes of ion suppression in plasma samples are phospholipids (B1166683) from cell membranes, which are often co-extracted with the analyte. Other endogenous components like salts, proteins, and metabolites can also compete for ionization in the mass spectrometer's source, reducing the signal for Zimeldine and this compound.[1] The choice of sample preparation technique significantly impacts the extent of ion suppression.[6]

Q4: How can I quantitatively assess matrix effects for my this compound assay?

A: The most common method is the post-extraction spike experiment.[2] This involves comparing the peak area response of Zimeldine and this compound in a blank matrix extract that has been spiked after extraction with the response in a neat (clean) solvent at the same concentration. The matrix factor (MF) is calculated to quantify the extent of ion suppression or enhancement. Regulatory guidelines often require the coefficient of variation (CV%) of the IS-normalized matrix factor across at least six different lots of the biological matrix to be ≤15%.[5]

Troubleshooting Guides

Issue 1: High Variability and Poor Reproducibility in Quality Control (QC) Samples

Possible Cause: Significant and variable matrix effects between different lots of biological matrix.

Troubleshooting Steps:

  • Evaluate Matrix Factor from Multiple Lots: Conduct a matrix effect experiment using at least six different sources of blank plasma.

  • Optimize Sample Preparation: If significant variability is observed, consider a more rigorous sample preparation method to remove interfering endogenous components.

  • Chromatographic Separation: Improve the chromatographic method to separate Zimeldine from the regions of significant ion suppression.

Issue 2: Analyte and Internal Standard Peaks are Separated (Chromatographic Shift)

Possible Cause: The deuterium (B1214612) atoms in this compound can slightly alter its polarity, leading to a small difference in retention time compared to Zimeldine on some HPLC columns. This can lead to differential matrix effects.

Troubleshooting Steps:

  • Modify Chromatographic Conditions:

    • Adjust the mobile phase gradient to reduce the separation.

    • Experiment with a different stationary phase (e.g., a column with a different chemistry).

  • Use a Column with Lower Resolution: In some cases, a column with slightly lower resolving power can help to ensure co-elution of the analyte and internal standard, leading to better compensation for matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To quantify the matrix effect on Zimeldine and this compound and to assess the ability of the internal standard to compensate for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Zimeldine and this compound into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different lots. Spike Zimeldine and this compound into the extracted matrix at low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Spike Zimeldine and this compound into blank plasma from the same six lots before extraction.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized MF = (MF of Zimeldine) / (MF of this compound)

  • Evaluate Results: The CV% of the IS-Normalized MF across the six lots should be ≤15%.

Hypothetical Quantitative Data for Matrix Effect Assessment:

Lot IDZimeldine Peak Area (Set B)This compound Peak Area (Set B)Zimeldine MFThis compound MFIS-Normalized MF
178,50081,0000.870.900.97
274,20076,5000.820.850.97
381,90084,6000.910.940.97
476,50079,2000.850.880.97
579,30081,9000.880.910.97
675,10077,4000.830.860.97
Mean 0.86 0.89 0.97
%CV 4.5% 4.2% 0.0%

Note: The above data is for illustrative purposes only.

Protocol 2: Comparison of Sample Preparation Techniques

Objective: To determine the most effective sample preparation technique for reducing matrix effects in the analysis of Zimeldine.

Methodology:

  • Prepare QC Samples: Spike known concentrations of Zimeldine and this compound into pooled blank plasma.

  • Process Samples using Different Techniques:

    • Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex, and centrifuge.

    • Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, centrifuge, and evaporate the organic layer.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., mixed-mode cation exchange) to selectively elute the analyte and internal standard.

  • Analyze Extracts: Reconstitute the processed samples and analyze by LC-MS/MS.

  • Evaluate Matrix Effects and Recovery: Perform a matrix effect assessment (Protocol 1) for each sample preparation method.

Hypothetical Comparison of Sample Preparation Techniques:

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (Ion Suppression %)IS-Normalized MF (%CV)
Protein Precipitation (PPT)95458.2
Liquid-Liquid Extraction (LLE)85203.5
Solid-Phase Extraction (SPE)90<101.8

Note: The above data is for illustrative purposes only.

Visualizations

a Troubleshooting Workflow for Matrix Effect Issues start High Variability or Inaccuracy in QC Samples check_matrix 1. Evaluate Matrix Effect (Protocol 1) start->check_matrix is_cv_high Is IS-Normalized MF CV% > 15%? check_matrix->is_cv_high optimize_prep 2. Optimize Sample Preparation (e.g., switch from PPT to SPE) is_cv_high->optimize_prep Yes check_chromatography 3. Check for Analyte-IS Co-elution is_cv_high->check_chromatography No re_evaluate Re-evaluate Matrix Effect optimize_prep->re_evaluate re_evaluate->check_matrix is_coeluting Are they co-eluting? check_chromatography->is_coeluting optimize_chrom 4. Optimize Chromatography (e.g., adjust gradient, change column) is_coeluting->optimize_chrom No end Method Optimized is_coeluting->end Yes optimize_chrom->check_chromatography

Caption: Troubleshooting workflow for addressing matrix effect issues.

b Experimental Workflow for Matrix Effect Assessment cluster_prep Sample Preparation prep_neat Set A: Spike Analyte + IS in Neat Solvent analyze LC-MS/MS Analysis prep_neat->analyze prep_post Set B: Spike Analyte + IS in Post-Extraction Blank Matrix prep_post->analyze calc_mf Calculate Matrix Factor (MF) MF = Area(Set B) / Area(Set A) analyze->calc_mf calc_is_mf Calculate IS-Normalized MF MF(Analyte) / MF(IS) calc_mf->calc_is_mf evaluate_cv Evaluate CV% Across Multiple Matrix Lots (n≥6) calc_is_mf->evaluate_cv pass Pass (CV% ≤ 15%) evaluate_cv->pass Yes fail Fail (CV% > 15%) -> Further Method Optimization evaluate_cv->fail No

Caption: Workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Optimizing Chromatographic Resolution Between Zimeldine and Zimeldine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Zimeldine and its deuterated internal standard, Zimeldine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving optimal chromatographic resolution and robust quantification.

Troubleshooting Guides

This section addresses specific issues you may encounter during method development and routine analysis.

Question: Why are my Zimeldine and this compound peaks not baseline separated, or even co-eluting?

Answer: Complete co-elution of an analyte and its deuterated internal standard is often the ideal scenario for LC-MS/MS analysis, as it ensures both compounds experience identical matrix effects.[1][2] However, if you require separation or are experiencing issues with quantification due to peak overlap, here are the primary causes and solutions:

  • Chromatographic Isotope Effect: The most common reason for a slight separation between Zimeldine and this compound is the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to reduced interaction with the stationary phase.[3] The magnitude of this shift can depend on the number and position of the deuterium (B1214612) atoms.[4][5]

  • Sub-optimal Chromatographic Conditions: Your current method may not be optimized for these specific compounds.

Troubleshooting Steps:

  • Confirm the Elution Order: First, verify which peak corresponds to which compound by injecting individual standards. In RPLC, this compound is expected to elute slightly before Zimeldine.

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Methanol often increases interactions with residual silanols on the stationary phase, which can affect the retention of basic compounds like Zimeldine.

    • Aqueous Phase pH: Zimeldine is a basic compound. Adjusting the mobile phase pH with additives like formic acid or ammonium (B1175870) acetate (B1210297) (typically to a pH between 3 and 6) can change the ionization state of the molecule and its interaction with the stationary phase.

  • Modify Column Temperature: Lowering the column temperature can increase retention and may improve resolution between the two compounds. Conversely, increasing the temperature can decrease retention but sometimes improves peak shape.[4]

  • Evaluate Stationary Phase:

    • Standard C18: This is a good starting point.

    • Phenyl-Hexyl: Columns with phenyl-hexyl stationary phases can offer alternative selectivity for aromatic compounds like Zimeldine through π-π interactions, potentially enhancing separation.[6]

    • Lower Resolution Columns: If the goal is co-elution to ensure identical matrix effects, a column with slightly lower resolving power or larger particle size can help merge the two peaks.[1][7]

Question: My chromatographic peaks for Zimeldine and this compound are tailing. What can I do to improve peak shape?

Answer: Peak tailing for basic compounds like Zimeldine is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the positively charged amine group on the analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 3-4 using 0.1% formic acid). This protonates the silanol groups (Si-OH), reducing their ability to interact with the protonated amine of Zimeldine.

  • Use a Modern, End-Capped Column: High-purity silica (B1680970) columns that are thoroughly end-capped are designed to minimize the number of free silanol groups, significantly reducing peak tailing for basic compounds.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help saturate the active silanol sites, though this is less common with modern mass spectrometry due to potential ion suppression.

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting LC conditions for separating Zimeldine and this compound?

A1: A good starting point for method development would be a standard C18 column with gradient elution. While specific conditions will require optimization, the parameters in the table below provide a robust foundation.

Q2: Will the retention time shift between Zimeldine and this compound affect my quantification?

A2: If the peaks are still largely overlapping, the impact on quantification is likely minimal, as both compounds will experience very similar ionization conditions and matrix effects.[7] However, if the peaks are separated enough to elute in different regions of matrix suppression or enhancement, it can compromise accuracy.[1] In such cases, adjusting the chromatography to achieve near co-elution is recommended.[1]

Q3: Why is a deuterated internal standard like this compound preferred over a structural analog?

A3: A deuterated internal standard is considered the "gold standard" for quantitative LC-MS/MS.[2][8] Because its chemical and physical properties are nearly identical to the analyte, it co-elutes very closely and experiences the same extraction recovery, matrix effects, and instrument variability.[2] This allows for highly accurate and precise correction of any variations during the analytical process.

Q4: Can the position of the deuterium labels affect the separation?

A4: Yes, the location and number of deuterium atoms can influence the magnitude of the chromatographic isotope effect.[4] Labels on stable, non-exchangeable positions (like an aromatic ring or carbon backbone) are crucial to prevent the deuterium from exchanging with hydrogen from the solvent, which would compromise the integrity of the standard.[2][7]

Data Presentation

Table 1: Recommended Starting LC-MS/MS Parameters for Zimeldine Analysis

ParameterRecommended SettingNotes
LC Column C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, <3 µm)A standard C18 is a versatile starting point. A Phenyl-Hexyl phase may offer alternative selectivity.[6]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in WaterFormic acid is a common choice for good peak shape of basic compounds in positive ion mode ESI.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
Gradient Elution Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then re-equilibrate.A generic gradient to start method development. This will need to be optimized for your specific column and system.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40 °CA slightly elevated temperature can improve peak shape and reduce viscosity.[4]
Injection Volume 1 - 10 µLKeep the injection volume low to prevent peak distortion and column overload.
Ionization Mode Positive Electrospray Ionization (ESI+)Zimeldine contains a basic nitrogen atom that is readily protonated.
Example MRM Transitions Zimeldine: m/z 317.1 → 107.1 This compound: m/z 323.1 → 113.1These are predicted transitions and must be optimized by infusing the pure standards into the mass spectrometer to determine the most abundant and stable fragments.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a general method for extracting Zimeldine from a biological matrix like human serum or plasma.

  • Aliquoting: Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL) to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortexing: Vortex mix all tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Resolution/Co-elution start Start: Poor Resolution or Unexpected Peak Shift check_elution Inject individual standards to confirm elution order start->check_elution is_shift_observed Is retention shift reproducible? check_elution->is_shift_observed system_issue Investigate System: - Check for leaks - Ensure mobile phase is correct - Check column temperature is_shift_observed->system_issue No adjust_mobile_phase Adjust Mobile Phase: - Change % Organic - Switch ACN to MeOH - Adjust pH/buffer is_shift_observed->adjust_mobile_phase Yes end_resolved Resolution Optimized system_issue->end_resolved adjust_temp Adjust Column Temperature: - Decrease temp to increase retention - Increase temp for efficiency adjust_mobile_phase->adjust_temp change_column Change Stationary Phase: - Try Phenyl-Hexyl for alternative selectivity - Use lower resolution column for co-elution adjust_temp->change_column change_column->end_resolved

Caption: Workflow for troubleshooting resolution issues.

Chromatographic_Factors Key Factors Influencing Chromatographic Resolution center Chromatographic Resolution mobile_phase Mobile Phase - Organic Modifier (ACN/MeOH) - pH and Buffer Strength - Gradient Slope center->mobile_phase stationary_phase Stationary Phase - Particle Size (Efficiency) - Chemistry (C18, Phenyl) - Column Dimensions center->stationary_phase temp Temperature - Affects Viscosity - Influences Kinetics center->temp analyte Analyte Properties - pKa (Ionization) - Polarity - Isotopic Composition center->analyte

Caption: Factors affecting chromatographic resolution.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Zimeldine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Zimeldine-d6.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?

Poor peak shape for basic compounds like this compound, a pyridylallylamine, in reversed-phase high-performance liquid chromatography (HPLC) is often due to secondary interactions with the stationary phase. The primary cause is the interaction of the basic amine functional groups with acidic residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[1] Other contributing factors can include:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the silanol groups.[2]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

  • Deuterium (B1214612) Isotope Effect: While this primarily causes a retention time shift between the deuterated and non-deuterated compounds, it can indirectly impact peak shape if not properly managed within the chromatographic system.

Q2: How does the mobile phase pH affect the peak shape of this compound?

As a basic compound, the retention and peak shape of this compound are highly dependent on the mobile phase pH. At a pH close to the pKa of Zimeldine, both the ionized and non-ionized forms of the molecule can exist, leading to peak broadening or splitting. To achieve a good peak shape for basic compounds, it is generally recommended to work at a low pH (around 2-4) to ensure the analyte is fully protonated and to suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions.[2] Conversely, using a high pH mobile phase can also be a strategy, but requires a pH-stable column.

Q3: Can the deuterium atoms in this compound cause peak shape issues?

The presence of deuterium atoms in this compound can lead to the "deuterium isotope effect," which may cause a slight difference in retention time compared to its non-deuterated counterpart, Zimeldine. This effect itself does not directly cause poor peak shape. However, if the chromatographic conditions are not optimized, this can lead to incomplete co-elution with an internal standard, potentially affecting the accuracy of quantification. The underlying factors that contribute to poor peak shape, such as secondary interactions, are generally the same for both the deuterated and non-deuterated forms.

Troubleshooting Guides

Issue: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing check_ph Is Mobile Phase pH Optimized (Low pH: 2.5-3.5)? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (10-25 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Increase Buffer Concentration check_buffer->adjust_buffer No check_column Is a High-Purity, End-Capped Column Being Used? check_buffer->check_column Yes adjust_buffer->check_column replace_column Switch to a High-Purity, End-Capped Column check_column->replace_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes replace_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes end Peak Shape Improved check_overload->end No dilute_sample->end

Caption: A flowchart for systematically troubleshooting peak tailing issues.

Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.5 to protonate silanol groups. Use a high-purity, end-capped C18 or C8 column. Consider using a mobile phase additive like a low concentration of an amine (e.g., triethylamine), though this can shorten column lifetime.
Inadequate Mobile Phase Buffering Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample Overload Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.
Issue: Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a leading edge that is less steep than the trailing edge.

Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Poor Sample Solubility Ensure the sample is fully dissolved in the injection solvent. Consider changing the sample solvent to one with better solubility that is still compatible with the mobile phase.
Column Void or Channeling A void at the head of the column can cause peak distortion. Reversing and flushing the column may help, but replacement is often necessary.
Issue: Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

Potential Cause Recommended Solution
Partially Blocked Column Frit Backflush the column according to the manufacturer's instructions. If the issue persists, the frit or the entire column may need replacement.
Column Void A void at the head of the column can cause the sample band to split. Replacing the column is the most effective solution.
Sample Solvent Incompatibility If the sample solvent is much stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band. Dissolve the sample in the mobile phase.
Co-eluting Interference An impurity or a related compound may be co-eluting. Optimize the mobile phase or gradient to improve separation.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound

The following table illustrates the impact of mobile phase pH on the peak asymmetry factor (As) of a representative basic compound. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase pHAsymmetry Factor (As)
7.02.35
5.01.80
4.01.52
3.01.33

Data is illustrative and based on typical behavior of basic compounds in reversed-phase chromatography.

Experimental Protocols

Key Experiment: LC-MS/MS Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add an appropriate internal standard.

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: High-purity, end-capped C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and its non-deuterated analog to identify the precursor and product ions.

  • Source Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Logical Relationship Diagram for Method Development

G Method Development Strategy for this compound start Define Analytical Goal select_column Select High-Purity, End-Capped C18 Column start->select_column optimize_mp Optimize Mobile Phase (pH, Organic Modifier) select_column->optimize_mp optimize_ms Optimize MS Parameters (MRM Transitions) optimize_mp->optimize_ms sample_prep Develop Sample Preparation Protocol optimize_ms->sample_prep validation Method Validation (Linearity, Accuracy, Precision) sample_prep->validation validation->optimize_mp Fails end Robust Analytical Method validation->end Successful

Caption: A logical workflow for developing a robust analytical method.

References

Zimeldine-d6 stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Zimeldine-d6 in solution and its proper storage. The following information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited, the following recommendations are based on general principles of drug stability, information available for the parent compound Zimeldine, and chemical knowledge.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is reported to be soluble in Chloroform, Dichloromethane, and Methanol.[1] For biological experiments, Dimethyl Sulfoxide (DMSO) is also a common solvent for preparing high-concentration stock solutions of similar compounds. The choice of solvent will depend on the specific requirements of your assay and downstream applications. It is crucial to use a high-purity, anhydrous grade solvent to minimize degradation.

Q2: What are the recommended storage conditions for this compound solid and in-solution forms?

A2:

  • Solid Form: this compound as a solid should be stored in a refrigerator.[1] General recommendations for pharmaceutical compounds suggest storage at 2-8°C in a tightly sealed container, protected from light and moisture.[2]

  • In Solution: Stock solutions of this compound should be stored at -20°C or lower for long-term stability. For short-term storage, 2-8°C may be acceptable, but stability should be verified. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: I am observing unexpected peaks in my analytical chromatogram when analyzing this compound. What could be the cause?

A3: Unexpected peaks could be due to several factors:

  • Degradation Products: this compound may have degraded due to improper storage or handling. Common degradation pathways for similar amine-containing compounds include oxidation and hydrolysis.

  • Solvent Impurities: Impurities in the solvent used to dissolve this compound can appear as extra peaks.

  • Contamination: Contamination from glassware, pipette tips, or other laboratory equipment can introduce interfering substances.

  • Metabolites: If working with biological samples, the unexpected peaks could be metabolites of this compound. The primary metabolite of Zimeldine is Norzimeldine.[3][4]

Q4: How can I assess the stability of my this compound solution?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is required. This involves analyzing your solution at various time points and under different conditions (e.g., temperature, light exposure) to monitor for a decrease in the parent compound peak and the appearance of degradation product peaks.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS Analysis
Possible Cause Troubleshooting Step
Degradation of this compound Prepare a fresh solution from solid material and re-analyze. Compare the results with the older solution.
Inappropriate Mobile Phase Optimize the mobile phase composition and pH. For amine-containing compounds, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape.
Column Issues Ensure the column is properly conditioned and has not exceeded its lifetime. Try a new column of the same type.
Ion Suppression Dilute the sample to reduce matrix effects. Check for co-eluting compounds that may be causing ion suppression.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Step
Degradation of this compound in Culture Media The stability of this compound in aqueous media at 37°C may be limited. Prepare fresh working solutions from a frozen stock solution immediately before each experiment.
Precipitation of Compound Visually inspect the culture media for any signs of precipitation after adding the this compound working solution. The final concentration of the organic solvent (e.g., DMSO) in the media should typically be kept below 0.5% to avoid solubility issues and cytotoxicity.
Adsorption to Labware Use low-binding microplates and pipette tips to minimize the loss of compound due to adsorption.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound solid

  • High-purity, anhydrous DMSO

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound solid to room temperature before opening the container to prevent moisture condensation.

  • Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.

  • Transfer the weighed solid to a sterile, amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, solvent, and preparation date.

  • Store the stock solution at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm and 365 nm)

  • Oven

  • pH meter

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial of the this compound stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a vial of the this compound stock solution to UV light (254 nm and 365 nm) for 24 hours.

  • Control Sample: Keep a vial of the this compound stock solution at 2-8°C, protected from light.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to observe the extent of degradation and the formation of new peaks.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Protection Expected Stability
Solid 2-8°CTightly sealed, protect from light and moistureLong-term
Stock Solution (in organic solvent) -20°C or belowTightly sealed, protect from lightLong-term (months to years)
Working Solution (in aqueous buffer) 2-8°CProtect from lightShort-term (days, stability should be verified)

Table 2: Example Forced Degradation Study Results for a Similar Amine-Containing Compound (Hypothetical Data)

Stress Condition % Degradation Number of Degradation Products
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, 60°C, 24h5%1
3% H₂O₂, RT, 24h25%3
80°C, 48h10%1
UV light, 24h30%4

Visualizations

G Potential Degradation Pathway of this compound Zimeldine_d6 This compound Oxidation Oxidation (e.g., H₂O₂) Zimeldine_d6->Oxidation Stress Condition Hydrolysis Hydrolysis (Acidic/Basic) Zimeldine_d6->Hydrolysis Stress Condition Photodegradation Photodegradation (UV light) Zimeldine_d6->Photodegradation Stress Condition N_Oxide N-Oxide Derivative Oxidation->N_Oxide Leads to Demethylation Northis compound Hydrolysis->Demethylation May lead to Isomerization Isomeric Products Photodegradation->Isomerization May lead to Other_Degradants Other Degradation Products Photodegradation->Other_Degradants May lead to

Caption: Potential degradation pathways for this compound.

G This compound Stability Study Workflow start Start: this compound Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress analyze Analyze by Stability-Indicating Method (e.g., LC-MS) stress->analyze evaluate Evaluate Data: - % Degradation - Formation of New Peaks analyze->evaluate decision Is Degradation > 10%? evaluate->decision stable Considered Stable under Test Conditions decision->stable No unstable Further Investigation Needed: - Identify Degradants - Optimize Storage/Formulation decision->unstable Yes

Caption: Workflow for a this compound stability study.

G Troubleshooting Unexpected Analytical Results start Unexpected Peak(s) or Low Signal in Chromatogram check_fresh Analyze a Freshly Prepared Solution start->check_fresh compare Compare with Old Solution check_fresh->compare decision1 Are Results Improved? compare->decision1 degradation Issue is likely Compound Degradation. Review Storage and Handling. decision1->degradation Yes method_issue Issue is likely Method-Related decision1->method_issue No check_method Troubleshoot Analytical Method: - Mobile Phase - Column - Instrument Parameters method_issue->check_method

Caption: Decision tree for troubleshooting analytical results.

References

Technical Support Center: Isotopic Cross-Contribution Between Zimeldine and Zimeldine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address isotopic cross-contribution between the antidepressant drug Zimeldine and its deuterated internal standard, Zimeldine-d6, during bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of Zimeldine and this compound analysis?

A1: Isotopic cross-contribution, also known as isotopic cross-talk, occurs when the signal from the unlabeled analyte (Zimeldine) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa. This interference is primarily due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ⁸¹Br) in the Zimeldine molecule. The mass of a Zimeldine molecule containing one or more of these heavy isotopes can overlap with the mass of the deuterated internal standard, leading to an artificially inflated signal for the internal standard.

Q2: Why is addressing isotopic cross-contribution important?

A2: Accurate quantification in bioanalysis using a SIL-IS relies on the assumption that the internal standard's signal is independent of the analyte's concentration. Isotopic cross-contribution violates this assumption. As the concentration of Zimeldine increases, its contribution to the this compound signal also increases. This can lead to non-linear calibration curves, inaccurate quantification of the analyte, and potentially flawed pharmacokinetic and toxicokinetic data.[1][2]

Q3: What are the primary causes of isotopic cross-contribution?

A3: The main causes are:

  • Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes in the Zimeldine molecule is the most significant factor.[1]

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled Zimeldine as an impurity from its synthesis.

  • In-source Fragmentation: Fragmentation of the analyte or internal standard in the ion source of the mass spectrometer can potentially generate ions that interfere with the precursor ion of the other.

Q4: What are the regulatory guidelines regarding isotopic cross-contribution?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines for bioanalytical method validation that address selectivity and interference.[3][4] Generally, the response of interfering components at the retention time of the analyte should be no more than 20% of the response at the Lower Limit of Quantification (LLOQ). For the internal standard, the interference should be no more than 5% of its response in the blank samples.[5]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying, assessing, and mitigating isotopic cross-contribution between Zimeldine and this compound.

Problem: Non-linear calibration curve (e.g., quadratic fit) or inaccurate quality control (QC) sample results at high concentrations.

This is a common symptom of significant isotopic cross-contribution from the analyte to the internal standard.

Step 1: Assess the Contribution of Zimeldine to the this compound Signal

  • Experimental Protocol:

    • Prepare a set of calibration standards of Zimeldine in the relevant biological matrix (e.g., plasma) without adding the this compound internal standard.

    • Analyze these samples using the LC-MS/MS method, monitoring the MRM transition for this compound.

    • Prepare and analyze a blank matrix sample containing only the this compound internal standard at its working concentration.

    • Calculation: For each concentration of Zimeldine, calculate the percentage of cross-contribution using the following formula:

  • Interpretation: If the percentage of cross-contribution increases with the concentration of Zimeldine and exceeds acceptable limits (e.g., >5% at the Upper Limit of Quantification - ULOQ), then corrective actions are necessary.

Step 2: Mitigation Strategies

Choose one or more of the following strategies to reduce the impact of isotopic cross-contribution:

  • Strategy A: Increase the Concentration of the Internal Standard

    • Rationale: Increasing the concentration of this compound will decrease the relative contribution of the signal from the unlabeled Zimeldine.

    • Action: Prepare and analyze a new set of calibration and QC samples with a higher concentration of this compound. Re-evaluate the calibration curve linearity and QC accuracy. Be mindful that excessively high concentrations of the internal standard can lead to detector saturation or ion suppression effects.

  • Strategy B: Monitor a Less Abundant Isotope of the Internal Standard

    • Rationale: Select a precursor ion for this compound that has a higher mass and is less likely to have interference from the natural isotopes of Zimeldine. For example, if the primary monitored ion for this compound is [M+H]+, consider monitoring [M+H+2]+.

    • Action: Infuse a solution of this compound to identify a suitable, less abundant but still detectable, precursor ion. Develop and validate a new MRM transition for this ion. This approach may require a more sensitive mass spectrometer if the signal intensity of the less abundant isotope is low.[1][2]

  • Strategy C: Mathematical Correction

    • Rationale: Use software to mathematically correct for the contribution of natural isotopes. Several software packages are available that can perform this deconvolution.

    • Action: Process the raw data using an appropriate software tool, inputting the chemical formulas of both Zimeldine and this compound to allow the software to calculate and subtract the isotopic overlap.

  • Strategy D: Chromatographic Separation

    • Rationale: In rare cases where the cross-contribution is from an impurity that is chromatographically separable, optimizing the LC method can resolve the issue. However, since the interference is isotopic, this is generally not a viable solution.

Experimental Protocols

Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of acetonitrile (B52724) containing the this compound internal standard at the desired concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

Predicted LC-MS/MS Parameters

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Data Presentation

Table 1: Physicochemical Properties of Zimeldine and this compound

CompoundChemical FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Predicted [M+H]⁺ (m/z)
ZimeldineC₁₆H₁₇BrN₂317.22316.0575317.0653
This compoundC₁₆H₁₁D₆BrN₂323.26322.1027323.1105

Table 2: Predicted Multiple Reaction Monitoring (MRM) Transitions

Note: These are predicted fragmentation patterns and require experimental optimization on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Description of Fragmentation
Zimeldine317.158.1Loss of the bromophenyl-pyridyl-allyl moiety, resulting in the dimethylaminomethyl cation ([C₃H₈N]⁺).
Zimeldine317.144.1Further fragmentation of the dimethylaminomethyl cation, loss of a methyl group.
This compound323.164.1Loss of the bromophenyl-pyridyl-allyl moiety, resulting in the deuterated dimethylaminomethyl cation ([C₃H₂D₆N]⁺).
This compound323.148.1Further fragmentation of the deuterated dimethylaminomethyl cation, loss of a deuterated methyl group.

Visualizations

Isotopic_Cross_Contribution_Workflow Workflow for Assessing and Correcting Isotopic Cross-Contribution cluster_assessment Assessment Phase cluster_mitigation Mitigation Phase start Start: Suspected Isotopic Cross-Contribution prep_analyte_only Prepare calibration standards with analyte (Zimeldine) only start->prep_analyte_only analyze_analyte_only Analyze samples monitoring the IS (this compound) MRM transition prep_analyte_only->analyze_analyte_only calculate_contribution Calculate % cross-contribution at each analyte concentration analyze_analyte_only->calculate_contribution prep_is_only Prepare and analyze blank matrix with IS only prep_is_only->calculate_contribution decision Is cross-contribution > 5% at ULOQ? calculate_contribution->decision increase_is Strategy A: Increase IS concentration decision->increase_is Yes monitor_isotope Strategy B: Monitor a less abundant IS isotope decision->monitor_isotope Yes math_correction Strategy C: Apply mathematical correction decision->math_correction Yes end End: Accurate Quantification decision->end No revalidate Re-validate method with chosen strategy increase_is->revalidate monitor_isotope->revalidate math_correction->revalidate revalidate->end

Caption: Workflow for assessing and correcting isotopic cross-contribution.

Troubleshooting_Logic Troubleshooting Logic for Isotopic Cross-Contribution cluster_solutions Potential Solutions start Issue: Non-linear calibration curve or inaccurate high QCs assess Step 1: Assess % cross-contribution of analyte to IS signal start->assess is_contribution_high Is contribution > 5%? assess->is_contribution_high solution1 Increase [IS] is_contribution_high->solution1 Yes solution2 Monitor alternative IS isotope is_contribution_high->solution2 Yes solution3 Use correction software is_contribution_high->solution3 Yes other_issue Consider other analytical issues (e.g., matrix effects, detector saturation) is_contribution_high->other_issue No validate Validate chosen solution solution1->validate solution2->validate solution3->validate end Problem Resolved validate->end

Caption: Troubleshooting logic for isotopic cross-contribution issues.

References

Technical Support Center: Enhancing Extraction Recovery of Zimeldine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Zimeldine-d6 from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in bioanalysis? A1: this compound is a stable, isotopically labeled version of Zimeldine, where six hydrogen atoms have been replaced with deuterium. In quantitative bioanalysis, it serves as an ideal internal standard (IS) for the determination of Zimeldine.[1] An internal standard is a compound added at a known concentration to samples, calibrators, and quality controls to correct for analyte loss during sample preparation and to compensate for variability in instrument response, thereby improving the accuracy and precision of the analytical method.[2][3][4]

Q2: What are the most common extraction techniques for this compound from biological samples? A2: The most prevalent and effective methods for extracting drugs like Zimeldine and its deuterated internal standard from complex biological matrices such as plasma, serum, or urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][6] Protein precipitation is a simpler but generally less clean method.[5]

Q3: Why is pH control critical during the extraction of this compound? A3: Zimeldine is a basic compound.[7][8] Controlling the pH is essential to manipulate its ionization state. For LLE, the pH of the aqueous sample is raised (typically 2 pH units above the pKa) to neutralize the Zimeldine molecule, reducing its water solubility and promoting its transfer into an immiscible organic solvent.[9][10] For SPE, pH is critical for controlling the retention and elution on ion-exchange sorbents.[11]

Q4: What are matrix effects, and how do they impact the analysis of this compound? A4: Matrix effects are the alteration (suppression or enhancement) of the analyte's ionization efficiency by co-eluting compounds from the biological matrix (e.g., phospholipids, salts, endogenous metabolites).[12] These effects can lead to inaccurate and imprecise results. Using a stable isotope-labeled internal standard like this compound is the preferred strategy to mitigate matrix effects, as it co-elutes with the analyte and is affected in a nearly identical manner.[13]

Q5: How can I ensure the stability of this compound in my biological samples? A5: Analyte stability can be compromised by enzymatic degradation, temperature fluctuations, and light exposure.[14][15] To ensure stability, samples should be stored at low temperatures (e.g., -20°C or -80°C) immediately after collection.[1][14] It is also crucial to perform and document stability assessments, including freeze-thaw cycles and autosampler stability, as part of method validation.[14]

Troubleshooting Guides

Problem Area 1: Low or No Analyte Recovery

Q: My recovery of this compound is significantly lower than expected. What is the first step to diagnose the problem? A: The most effective initial step is to perform a systematic investigation by collecting and analyzing every fraction from your extraction process.[16] For SPE, this includes the sample load flow-through, each wash solution, and the final elution fraction. For LLE, this involves analyzing both the aqueous and organic phases. This will pinpoint the specific step where the analyte is being lost.[16]

G cluster_start cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) Start Low Recovery Detected SPE_Check Analyze Fractions: Load, Wash, Elute Start->SPE_Check LLE_Check Analyze Aqueous & Organic Phases Start->LLE_Check Load_Loss Analyte in Load Fraction? SPE_Check->Load_Loss Yes Wash_Loss Analyte in Wash Fraction? SPE_Check->Wash_Loss No Load_Cause Causes: - Incorrect pH - Sorbent Overload - Wrong Sorbent Type - Sample Solvent Too Strong Load_Loss->Load_Cause Elute_Fail Analyte Not in Any Fraction? Wash_Loss->Elute_Fail No Wash_Cause Causes: - Wash Solvent Too Strong - Incorrect Wash pH Wash_Loss->Wash_Cause Yes Elute_Cause Causes: - Analyte Irreversibly Bound - Elution Solvent Too Weak - Insufficient Elution Volume Elute_Fail->Elute_Cause Yes Aqueous_Loss Analyte in Aqueous Phase? LLE_Check->Aqueous_Loss Aqueous_Cause Causes: - Incorrect Sample pH - Wrong Organic Solvent - Insufficient Salt Concentration - Poor Phase Separation Aqueous_Loss->Aqueous_Cause

Caption: Troubleshooting workflow for low this compound recovery.

Q: My analyte is lost in the SPE loading step (found in the flow-through). What are the likely causes? A: This indicates that the analyte did not bind effectively to the SPE sorbent. Common reasons include:

  • Incorrect Sorbent Choice: The sorbent does not have the appropriate chemistry to retain Zimeldine. For a basic compound, a cation-exchange or mixed-mode sorbent is often best.[17]

  • Improper Sample pH: For cation-exchange SPE, the sample pH should be adjusted to ensure this compound is positively charged and the sorbent is negatively charged.[11]

  • Sample Solvent Too Strong: The solvent in which the sample is dissolved may have a higher affinity for the analyte than the sorbent does, preventing retention.[16] Consider diluting the sample with a weaker solvent.[18]

  • Sorbent Overload: Too much sample or matrix components have been loaded onto the cartridge, exceeding its binding capacity.[16][17] Try using a larger sorbent mass or diluting the sample.[19]

  • Flow Rate Too Fast: The sample is passing through the cartridge too quickly for effective interaction between the analyte and the sorbent.[11][17]

Q: My analyte is being lost during the SPE wash step. How can I fix this? A: This usually means the wash solvent is too strong and is prematurely eluting your analyte along with the interferences.[16][18] To fix this, decrease the organic content or strength of your wash solvent.[18] Ensure the pH of the wash solvent is maintained to keep the analyte bound to the sorbent.[16]

Q: I am getting no recovery because the analyte seems to be stuck on the SPE column. What should I do? A: This suggests that the elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.[16][17]

  • Increase Elution Solvent Strength: For ion-exchange, this typically involves using a solvent that neutralizes the charge on the analyte. For this compound on a cation-exchanger, this means making the elution solvent basic (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Increase Elution Solvent Volume: You may not be using a sufficient volume of solvent to completely elute the analyte.[19][20] Try eluting with multiple, smaller aliquots.[18]

  • Try a Different Solvent: The choice of organic solvent in the elution mix can be critical.

Q: My LLE recovery is poor, and the analyte remains in the aqueous layer. What adjustments can I make? A: This indicates inefficient partitioning into the organic phase. Consider the following:

  • Adjust Sample pH: Ensure the pH of the biological sample is sufficiently basic (e.g., pH > 10) to neutralize the this compound molecule.[9][21]

  • Change Extraction Solvent: The polarity of the extraction solvent should be appropriate for the analyte. Try a different immiscible organic solvent.[9]

  • Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can improve extraction efficiency. A ratio of 7:1 (organic:aqueous) is a good starting point.[9]

  • "Salting Out": Adding a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase.[9]

Problem Area 2: Poor Reproducibility and High Variability

Q: What are common causes of inconsistent and variable recovery results? A: Poor reproducibility often stems from inconsistent execution of the protocol or matrix variability. Key areas to check are:

  • Inconsistent pH Adjustment: Small variations in pH can lead to large differences in recovery, especially for LLE and ion-exchange SPE.

  • Variable Mixing/Vortexing: Ensure the time and intensity of mixing during LLE are consistent for all samples.

  • SPE Cartridge Inconsistencies: Ensure cartridges do not dry out between steps (unless intended) and that the flow rate is controlled and consistent.[18]

  • Matrix Differences: Biological matrices can vary between subjects or lots, leading to what is known as a relative matrix effect. While this compound helps correct for this, significant differences can still impact reproducibility.

Data Presentation

Table 1: Liquid-Liquid Extraction (LLE) Solvent Selection Guide Based on general solvent properties for extracting basic drugs like Zimeldine from an aqueous matrix.

SolventPolarity IndexWater SolubilityKey Characteristics
Hexane 0.1ImmiscibleGood for non-polar compounds. Often used in combination with a more polar modifier.
Diethyl Ether 2.86.9 g/100 mLA common, effective solvent for a range of drug molecules.[22] Volatile.
Ethyl Acetate (B1210297) 4.48.3 g/100 mLA more polar option, can extract a broader range of compounds. May co-extract more interferences.
Dichloromethane (DCM) 3.11.3 g/100 mLEffective but denser than water, forming the bottom layer.
Methyl-tert-butyl ether (MTBE) 2.55.1 g/100 mLGood alternative to diethyl ether with lower volatility and less tendency to form peroxides.

Table 2: Solid-Phase Extraction (SPE) Sorbent Selection for this compound

Sorbent TypeRetention MechanismElution StrategyRecommended for this compound?
Reversed-Phase (C8, C18) Non-polar interactionsElute with a high percentage of non-polar organic solvent.Maybe: Can be used, but may lack selectivity against endogenous interferences.
Strong Cation Exchange (SCX) Ionic interactionIncrease pH to neutralize the basic analyte or use a high salt buffer.Excellent: Highly selective for basic compounds like Zimeldine.[7]
Weak Cation Exchange (WCX) Ionic interactionAdjust pH to neutralize the analyte or sorbent.Good: Provides good selectivity, but retention is more pH-dependent than SCX.
Mixed-Mode (e.g., Reversed-Phase + Cation Exchange) Non-polar and Ionic interactionsManipulate both solvent strength and pH for highly selective extraction.Excellent: Offers superior cleanup by allowing for rigorous washing steps.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
  • Sample Preparation: To 1 mL of plasma in a glass tube, add 50 µL of the this compound internal standard working solution. Vortex briefly.

  • Basification: Add 100 µL of 1M Sodium Hydroxide (NaOH) to raise the sample pH to >10. Vortex for 30 seconds.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., hexane-acetonitrile (98:2) or MTBE).[21]

  • Mixing: Cap the tube and vortex vigorously for 2 minutes or mix on a mechanical shaker for 15 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS analysis. Vortex to dissolve the residue.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection.

Protocol 2: General Solid-Phase Extraction (SPE) for this compound using Mixed-Mode Cation Exchange
  • Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 50 mM ammonium acetate buffer (pH 6). Add 50 µL of the this compound internal standard working solution. Vortex.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg/3 mL) by passing 1 mL of methanol (B129727), followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 50 mM ammonium acetate buffer (pH 6). Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the equilibration buffer (50 mM ammonium acetate, pH 6).

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar matrix components.

  • Elution: Elute the this compound by passing 1-2 mL of 5% ammonium hydroxide in methanol through the cartridge. This basic solution neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis, as described in the LLE protocol.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_ext Extraction cluster_post Post-Extraction p1 1. Pipette 1 mL Plasma p2 2. Add this compound (IS) p1->p2 p3 3. Add 1M NaOH (Basify) p2->p3 p4 4. Vortex p3->p4 e1 5. Add 5 mL Organic Solvent p4->e1 e2 6. Vortex/Mix Vigorously e1->e2 e3 7. Centrifuge to Separate Phases e2->e3 c1 8. Transfer Organic Layer e3->c1 c2 9. Evaporate to Dryness c1->c2 c3 10. Reconstitute in Mobile Phase c2->c3 c4 11. Transfer to Vial for Analysis c3->c4

Caption: Standard experimental workflow for Liquid-Liquid Extraction (LLE).

G cluster_prep Cartridge Preparation cluster_load Sample Loading cluster_wash Wash Steps cluster_elute Elution & Final Steps p1 1. Condition with Methanol p2 2. Equilibrate with Buffer (pH 6) p1->p2 l1 3. Load Pre-treated Sample p2->l1 l2 Collect Flow-through (Waste) l1->l2 w1 4. Wash with Buffer (pH 6) l2->w1 w2 5. Wash with Methanol w1->w2 w3 Collect Washings (Waste) w2->w3 e1 6. Elute with Basic Methanol w3->e1 e2 7. Evaporate Eluate e1->e2 e3 8. Reconstitute & Analyze e2->e3

Caption: Standard experimental workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Troubleshooting Zimeldine-d6 Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Zimeldine-d6 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my assay?

This compound is a stable isotope-labeled internal standard (SIL-IS). Its primary function is to act as a reference compound to correct for variability during sample preparation and analysis.[1] Since this compound is chemically almost identical to the analyte (Zimeldine), it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known, constant amount of this compound to all calibration standards, quality control (QC) samples, and unknown samples, quantification is based on the ratio of the analyte's response to the internal standard's response. This leads to more accurate and precise results.[1]

Q2: What are the key physicochemical properties of Zimeldine that might affect my analysis?

Understanding the properties of Zimeldine is crucial for method development and troubleshooting. Zimeldine is a basic compound with a pKa of approximately 8.62.[2] It is somewhat lipophilic, with a logP between 3.39 and 3.51, and has a water solubility of about 190 mg/L.[1][2] Its primary metabolite is norzimelidine, formed via N-demethylation.[3][4] These properties influence the choice of sample preparation techniques (e.g., liquid-liquid extraction at basic pH) and chromatographic conditions.

Q3: Why is the peak area of my this compound internal standard (IS) inconsistent across my analytical run?

Inconsistent IS response is a significant concern as it can compromise the accuracy of your results. Several factors can cause this variability:

  • Inconsistent Sample Preparation: Errors in pipetting the IS solution or variability in the extraction recovery between samples can lead to inconsistent peak areas.[5]

  • Matrix Effects: The composition of the biological matrix can vary between samples (e.g., normal vs. lipemic plasma), causing differential ion suppression or enhancement of the IS signal.[6]

  • Analyte-IS Interaction: At high concentrations, the analyte (Zimeldine) can compete with the IS for ionization in the mass spectrometer source, potentially suppressing the IS signal in high-concentration samples.[5]

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance, such as a drifting spray in the ion source, can cause signal variability over the course of a run.[3]

Q4: Can the deuterium (B1214612) labels on this compound be lost?

Yes, while generally stable, deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[1] This is more likely to happen if the deuterium atoms are located on acidic or basic sites of the molecule and can be influenced by the pH of the mobile phase or sample diluent.[1] This exchange would alter the mass of the internal standard, leading to quantification errors.

Troubleshooting Guide for Calibration Curve Issues

Issue 1: Poor Linearity (R² < 0.99)

A non-linear calibration curve can arise from several sources, particularly at the high and low ends of the concentration range.

Potential Cause Troubleshooting Steps
Detector Saturation Review MS Detector Response: Check the absolute signal intensity for your highest calibration standards. If they exceed the linear range of your detector (often >1x10⁶ counts per second), saturation is likely. Solution: Reduce the MS sensitivity by decreasing the dwell time, using a less abundant product ion, or adjusting ion source parameters.[5]
Ion Source Effects Competition for Ionization: At high concentrations, Zimeldine and this compound can compete for ionization, leading to a disproportionate response. Solution: Optimize the internal standard concentration. Sometimes a higher IS concentration can improve linearity. Also, consider diluting high-concentration samples.[5]
Inappropriate Curve Fit Evaluate Regression Model: A simple linear regression with 1/x or 1/x² weighting is common. Ensure the chosen model accurately reflects the data. Visually inspect the residuals plot.
Errors in Standard Preparation Verify Dilutions: Inaccurate serial dilutions of your calibration standards will directly impact linearity. Solution: Prepare fresh calibration standards, paying close attention to pipetting accuracy and volumetric glassware.
Analyte/IS Instability Assess Stability: Zimeldine or this compound may degrade in the prepared standards over time. Solution: Prepare standards fresh for each run and store stock solutions appropriately (e.g., protected from light at low temperatures).[1]
Issue 2: High Variability (%CV > 15%) in Quality Control (QC) Samples

Imprecision in QC samples indicates a lack of method reproducibility.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Review Extraction Procedure: Ensure consistent timing, vortexing, and solvent volumes for all samples. Automating liquid handling steps can improve precision. Verify Pipetting: Calibrate and check the performance of all pipettes used.
Matrix Effects Evaluate Matrix Variability: Different lots of biological matrix can have varying levels of interfering components. Solution: Test the method with multiple sources of blank matrix. Improve sample cleanup by optimizing the extraction procedure (e.g., using solid-phase extraction instead of protein precipitation).[6]
Suboptimal Chromatography Check Peak Shape and Retention Time: Poor peak shape or shifting retention times can lead to inconsistent integration. Solution: Ensure the analytical column is not overloaded or degraded. Optimize the mobile phase to improve peak shape.
Carryover Inject Blanks: Inject a blank sample immediately after the highest concentration standard or QC. If a peak is observed, carryover is present. Solution: Optimize the autosampler wash method, using a strong organic solvent.
Issue 3: Inaccurate Results (%RE > 15%) in Quality Control (QC) Samples

Systematic deviation from the nominal concentration points to a bias in the method.

Potential Cause Troubleshooting Steps
Differential Matrix Effects Investigate Analyte vs. IS Suppression: A slight difference in retention time between Zimeldine and this compound (an "isotope effect") can cause them to experience different degrees of ion suppression if they elute on a steep gradient of interfering matrix components.[7] Solution: Adjust chromatography to ensure co-elution. A post-column infusion experiment can identify regions of ion suppression.[8]
Cross-talk/Isotopic Contribution Check for Interference: The unlabeled analyte (Zimeldine) may contain a small amount of the same isotope that is monitored for the IS, or the IS may contribute to the analyte signal. Solution: Analyze a high-concentration standard of the analyte without IS, and a sample of the IS without the analyte to check for signal contribution. A mass difference of at least 4-5 Da between analyte and IS is recommended to minimize this.[9]
Incorrect Stock Solution Concentration Verify Stock Solutions: An error in the weighing of the reference standard or in the initial dissolution will lead to a systematic bias in all subsequent dilutions. Solution: Prepare fresh stock solutions from a different weighing or, if possible, use a new lot of reference material.
Internal Standard Stability Assess IS Degradation: If the IS degrades in the stock solution or during sample processing, the analyte/IS ratio will be artificially high, leading to positive bias. Solution: Investigate the stability of this compound under your specific storage and experimental conditions.[3]

Data and Method Parameters

Table 1: Typical Bioanalytical Method Validation Acceptance Criteria
ParameterAcceptance Criteria
Calibration Curve (Linearity) Correlation coefficient (r²) ≥ 0.99
Back-calculated concentrations of calibrators within ±15% of nominal (±20% at LLOQ)[10]
Precision (%CV) Within-run and between-run precision should not exceed 15% (20% at LLOQ)[10][11]
Accuracy (%RE) Mean concentration should be within ±15% of the nominal value (±20% at LLOQ)[10][11]
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5-10 times the response of a blank sample.[5]
Accuracy within ±20% and precision ≤20%[10]
Dilution Integrity Accuracy and precision of diluted samples must be within ±15%[11]
Table 2: Plausible LC-MS/MS Parameters for Zimeldine and this compound
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Zimeldine (Analyte) Molecular Weight: ~317.22 g/mol [12]
Precursor Ion (Q1): m/z 317.1 (for [M+H]⁺)
Product Ion (Q3): A likely fragment would result from the loss of the dimethylamine (B145610) group, e.g., m/z ~272.1 or a fragment at m/z ~58.1 corresponding to the dimethyliminium ion.
This compound (IS) Molecular Weight: ~323.26 g/mol
Precursor Ion (Q1): m/z 323.2 (for [M+H]⁺)
Product Ion (Q3): Corresponding fragment from the loss of the deuterated dimethylamine group, e.g., m/z ~272.1 or the deuterated dimethyliminium ion at m/z ~64.1.
Collision Gas Argon

Note: The exact product ions must be determined experimentally by infusing a standard solution of Zimeldine and this compound into the mass spectrometer and performing a product ion scan.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a fast and simple method suitable for initial method development.

  • Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of this compound working solution (in methanol (B129727) or acetonitrile) to achieve the desired final concentration.

  • Vortex: Vortex the samples for 10 seconds to ensure thorough mixing.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate plasma proteins.

  • Vortex: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

  • Injection: Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid Chromatography
  • LC Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute Zimeldine, hold for a brief period, and then return to initial conditions to re-equilibrate the column.

  • Column Temperature: 40°C.

Visual Troubleshooting and Concepts

G start Calibration Curve Fails (R²<0.99, Poor Accuracy/Precision) check_is Check IS Peak Area Consistency start->check_is is_ok IS Area Consistent check_is->is_ok No is_not_ok IS Area Variable check_is->is_not_ok Yes check_linearity Examine Curve Shape is_ok->check_linearity prep_error Review Sample Prep (Pipetting, Extraction) is_not_ok->prep_error matrix_effects Investigate Matrix Effects is_not_ok->matrix_effects instrument_stability Check Instrument Performance is_not_ok->instrument_stability high_end_bad Non-linear at High End? check_linearity->high_end_bad low_end_bad Poor Accuracy/Precision at LLOQ? check_linearity->low_end_bad all_bad Poor Accuracy/Precision Across the Board? check_linearity->all_bad detector_sat Detector Saturation / Ion Suppression - Dilute high standards - Reduce MS sensitivity high_end_bad->detector_sat Yes integration_issue Integration Issues / High Background - Optimize integration parameters - Improve sample cleanup low_end_bad->integration_issue Yes stock_error Stock/Standard Prep Error - Prepare fresh stocks/standards all_bad->stock_error Yes isotope_effect Differential Matrix Effects - Adjust chromatography for co-elution all_bad->isotope_effect Yes

Caption: Troubleshooting workflow for calibration curve failure.

G cluster_0 Sample Preparation & LC Injection cluster_1 Ion Source (Matrix Effects) cluster_2 MS Detection & Data Processing Sample Biological Sample (Plasma, etc.) Spike Spike with known amount of this compound (IS) Sample->Spike Extract Extraction (PPT, LLE, etc.) Spike->Extract Ratio Calculate Ratio (Analyte Area / IS Area) Injection LC Injection Extract->Injection Ionization Ionization (ESI+) Injection->Ionization MS Mass Spectrometer (Detects Analyte & IS) Ionization->MS Suppression Ion Suppression (Co-eluting Matrix Components) Suppression->Ionization Inhibits Suppression->Ratio Both Analyte & IS equally affected, ratio remains constant MS->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant

Caption: Principle of internal standard correction for matrix effects.

References

Minimizing ion suppression effects on Zimeldine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Zimeldine-d6. This guide provides detailed answers to frequently asked questions (FAQs) and practical troubleshooting advice to help you minimize ion suppression effects and ensure high-quality, reproducible data in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my this compound signal?

A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis, particularly with electrospray ionization (ESI).[1][2][3] It is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These interfering compounds can compete with this compound for charge in the ESI source, alter the physical properties of the spray droplets (like surface tension and viscosity), or co-precipitate with the analyte, all of which prevent it from efficiently reaching the gas phase as a charged ion.[2][4] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][2]

Q2: I am using this compound as an internal standard. Shouldn't that automatically correct for ion suppression?

A2: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is a crucial strategy to compensate for matrix effects.[1][5] The ideal SIL-IS co-elutes with the analyte (Zimeldine) and experiences the same degree of ion suppression.[1][6] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.[1] However, if the ion suppression is severe, it can reduce the signal of both the analyte and the internal standard to a level that is too low for reliable detection (i.e., poor signal-to-noise ratio).[6][7] Furthermore, slight differences in retention time between the analyte and the deuterated standard, sometimes caused by the deuterium (B1214612) isotope effect, can lead to them experiencing different degrees of ion suppression, which would compromise accuracy.[8] Therefore, while this compound is essential for correction, it is not a substitute for developing a robust method that minimizes the root causes of ion suppression.[6]

Q3: What are the most common sources of ion suppression in bioanalysis?

A3: The most common sources of ion suppression in biological matrices are endogenous and exogenous substances that are often present at much higher concentrations than the analyte.[7] Key culprits include:

  • Phospholipids: Abundant in plasma and tissue samples, these are a major cause of ion suppression in ESI.[7][9]

  • Salts and Buffers: Non-volatile salts (e.g., phosphates) from buffers or the sample itself can crystallize on the ESI droplet surface, hindering analyte ionization.[2][10]

  • Proteins and Peptides: While larger molecules, residual proteins and peptides after sample preparation can still interfere.[9]

  • Mobile Phase Additives: Some ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant signal suppression.[10][11]

  • Exogenous Contaminants: These can include plasticizers leached from lab consumables, detergents, and co-administered drugs or their metabolites.[4][10]

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating ion suppression affecting your this compound analysis.

Problem: Low or inconsistent signal intensity for this compound.

This is a classic symptom of ion suppression. Follow these steps to diagnose and resolve the issue.

Step 1: Diagnose the Presence and Timing of Ion Suppression

To effectively troubleshoot, you must first confirm that ion suppression is the problem and identify where it occurs in your chromatogram. The most direct way to do this is with a post-column infusion experiment.

Experimental Protocol: Post-Column Infusion Analysis

  • Preparation: Prepare a solution of this compound at a concentration that gives a stable, mid-level signal.

  • Setup: Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow just after the analytical column and before the mass spectrometer's ion source.

  • Analysis:

    • First, inject a blank solvent sample (e.g., mobile phase) while infusing the this compound solution. This will establish a stable baseline signal for this compound.

    • Next, inject an extracted blank matrix sample (a sample prepared using the same procedure as your study samples but without the analyte or IS).

  • Interpretation: Monitor the this compound signal. Any significant drop in the signal intensity from the stable baseline indicates a region of ion suppression caused by co-eluting matrix components. The retention time of this drop shows you where the problem lies.

G Post-Column Infusion Workflow cluster_LC LC System cluster_Infusion Infusion System Injector Injector Column Column Injector->Column Blank Matrix Extract Tee Tee Column->Tee Syringe Syringe Pump (this compound Solution) Syringe->Tee Constant Flow MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment.

Step 2: Optimize Sample Preparation

Improving sample cleanup is the most effective way to reduce matrix effects.[1][7] If your current method uses a simple "dilute-and-shoot" or protein precipitation (PPT) approach, consider more rigorous techniques.

Comparison of Sample Preparation Techniques

TechniqueTypical Analyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) Good (80-100%)LowHigh
Liquid-Liquid Extraction (LLE) Variable (70-90%)Medium to HighMedium
Solid-Phase Extraction (SPE) High (80-100%)HighMedium to High

Experimental Protocols

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma sample, add 25 µL of an appropriate internal standard working solution.

    • Add 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH and ensure Zimeldine is in its neutral form.

    • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 5-10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for injection.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 1 mL of methanol (B129727) followed by 1 mL of water through a mixed-mode or reversed-phase SPE cartridge.

    • Loading: Mix 100 µL of plasma with 200 µL of an acidic solution (e.g., 2% formic acid in water). Load the mixture onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol/water (e.g., 20:80 v/v) to remove polar interferences.

    • Elution: Elute this compound with 1 mL of a suitable solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase as described for LLE.

Step 3: Modify Chromatographic Conditions

If improved sample preparation is insufficient, adjusting the chromatography to separate this compound from the region of ion suppression is the next logical step.[4][6]

  • Adjust Gradient Profile: If suppression occurs at the beginning or end of the run, modify your gradient to ensure this compound elutes in a "cleaner" region.[4] For example, you can increase the initial aqueous portion of the mobile phase to hold back the analyte while very polar interferences wash away.

  • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) can provide different selectivity and move the this compound peak away from interfering compounds.[12]

  • Reduce Flow Rate: Lowering the flow rate (e.g., to the nano-flow range) can sometimes reduce ion suppression by creating smaller, more efficiently desolvating droplets.[2][4]

Step 4: Optimize Mass Spectrometer Source Conditions

While less impactful than sample prep and chromatography, optimizing MS source parameters can sometimes offer improvement.[13]

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][4] If your instrumentation allows, testing APCI is a viable option.

  • Source Parameters: Experiment with adjusting parameters like capillary voltage, nebulizing gas pressure, and desolvation temperature.[13] A well-optimized source can sometimes improve the analyte's ionization efficiency relative to the interfering species.

G Ion Suppression Troubleshooting Logic Start Low / Inconsistent This compound Signal Step1 Step 1: Diagnose Issue (Post-Column Infusion) Start->Step1 Step2 Step 2: Improve Sample Prep (e.g., Switch PPT to SPE) Step1->Step2 Suppression Confirmed Step3 Step 3: Modify Chromatography (e.g., Change Gradient/Column) Step2->Step3 Suppression Persists End Problem Resolved Step2->End Signal Improved Step4 Step 4: Optimize MS Source (e.g., Adjust Voltages) Step3->Step4 Suppression Persists Step3->End Signal Improved Step4->End Signal Improved

Caption: A logical workflow for troubleshooting ion suppression.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of an Analytical Method Using Zimeldine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is paramount. The choice of an internal standard is a critical factor in the robustness and accuracy of bioanalytical methods. This guide provides a comprehensive comparison of an advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Zimeldine-d6 as an internal standard against a conventional high-performance liquid chromatography (HPLC) method with a non-deuterated internal standard for the quantification of Zimeldine.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis. By closely mimicking the physicochemical properties of the analyte, a deuterated internal standard can effectively compensate for variability during sample preparation, chromatography, and ionization, leading to superior accuracy and precision.

Performance Comparison: The Advantage of a Deuterated Internal Standard

The following tables summarize the expected performance characteristics of an LC-MS/MS method using this compound and compare them with a published HPLC-UV method that employs a geometric isomer of Zimeldine as an internal standard.

Table 1: Performance Comparison of Analytical Methods for Zimeldine Quantification

ParameterLC-MS/MS with this compound (Expected)HPLC-UV with Geometric Isomer IS[1]
Linearity (r²) > 0.995Not explicitly stated, but method is quantitative
Lower Limit of Quantification (LLOQ) 0.1 ng/mL25 ng/mL[1]
Precision (%CV) < 15%< 7% (within the range of 25 to 1000 ng/ml)[1]
Accuracy (%Bias) ± 15%Not explicitly stated
Matrix Effect Minimal due to co-elution and similar ionizationPotential for significant matrix effects
Specificity High (based on mass-to-charge ratio)Lower (based on retention time and UV absorbance)

Table 2: Detailed Validation Parameters for a Bioanalytical Method Using this compound (Expected)

Validation ParameterAcceptance Criteria (FDA/ICH Guidelines)Expected Performance with this compound
Linearity Correlation coefficient (r) ≥ 0.99≥ 0.995
Accuracy & Precision (Intra- and Inter-day) Within ±15% of nominal value (±20% at LLOQ)Within ±10% (±15% at LLOQ)
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and ISHigh, with no interferences from endogenous matrix components
Matrix Effect CV of IS-normalized matrix factor ≤ 15%CV ≤ 10%
Recovery Consistent, precise, and reproducibleConsistent and reproducible across concentration ranges
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentrationsStable under various storage and handling conditions

Experimental Protocols

A detailed understanding of the methodologies is crucial for the replication and validation of analytical methods.

LC-MS/MS Method with this compound (Hypothetical Protocol)

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL).

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Load the mixture onto a conditioned SPE cartridge.

  • Wash the cartridge with 500 µL of 5% methanol (B129727) in water.

  • Elute the analyte and internal standard with 500 µL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity or equivalent.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Sciex Triple Quadrupole 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Zimeldine: Q1/Q3 (e.g., 317.1 -> 107.1)

    • This compound: Q1/Q3 (e.g., 323.1 -> 113.1)

  • Ion Source Parameters: Optimized for maximum signal intensity.

HPLC-UV Method with Geometric Isomer Internal Standard

This protocol is based on a published method for the quantification of Zimeldine.[1]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of plasma, add the internal standard (geometric isomer of Zimeldine).

  • Make the plasma alkaline.

  • Extract with diethyl ether.

  • Evaporate the ether extract.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Standard HPLC with UV detector.

  • Column: 5-micron silica (B1680970) gel.[1]

  • Mobile Phase: Aqueous methanolic solution of ammonium (B1175870) nitrate.[1]

  • Detection: UV at a specified wavelength.

Visualizing the Workflow and Logic

To further elucidate the experimental and logical processes, the following diagrams illustrate the analytical workflow and the decision-making process for selecting an appropriate internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is extraction Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for LC-MS/MS analysis of Zimeldine using this compound.

is_selection cluster_choices Internal Standard Options cluster_evaluation Evaluation Criteria cluster_outcome Method Performance start Need for an Internal Standard in Bioanalysis sil_is Stable Isotope-Labeled (e.g., this compound) start->sil_is analog_is Structural Analog (e.g., Geometric Isomer) start->analog_is physicochemical Similar Physicochemical Properties sil_is->physicochemical coelution Co-elution with Analyte sil_is->coelution ionization Identical Ionization Behavior sil_is->ionization matrix_effect Compensation for Matrix Effects sil_is->matrix_effect analog_is->physicochemical high_accuracy High Accuracy & Precision physicochemical->high_accuracy coelution->high_accuracy ionization->matrix_effect low_variability Low Inter-sample Variability matrix_effect->low_variability robustness Method Robustness high_accuracy->robustness low_variability->robustness

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods: The Case for Zimeldine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and comparability of bioanalytical data is a cornerstone of successful research and regulatory submission. When bioanalytical methods are transferred between laboratories, or when a method is updated, a thorough cross-validation is essential to guarantee data integrity.[1][2] This guide provides an objective comparison of cross-validation performance between a bioanalytical method employing a deuterated internal standard (IS), Zimeldine-d6, and an alternative method using a structural analog internal standard.

The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated version of the analyte, is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4][5] A SIL-IS is chemically almost identical to the analyte, ensuring it co-elutes and has a similar ionization response, which effectively compensates for variability during sample preparation and potential matrix effects.[3][4][6] This guide will illustrate the superior performance of a method using this compound compared to one using a hypothetical structural analog, "Analog X," through representative experimental data and detailed protocols.

Data Presentation: Performance Comparison

The following tables summarize the hypothetical, yet typical, performance data from a cross-validation study. The data highlights the enhanced accuracy and precision achieved when using a deuterated internal standard.

Table 1: Cross-Validation Accuracy and Precision using this compound as Internal Standard

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC5.004.9599.03.5
Mid QC50.050.8101.62.8
High QC40039699.02.1

Table 2: Cross-Validation Accuracy and Precision using "Analog X" as Internal Standard

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC5.005.45109.08.2
Mid QC50.047.595.06.5
High QC400420105.05.8

The data clearly indicates that the method utilizing this compound provides results with higher accuracy and significantly better precision, as demonstrated by the lower coefficient of variation (%CV) values. Regulatory guidelines generally recommend that the precision should not exceed 15% CV (20% at the Lower Limit of Quantification, LLOQ) and accuracy should be within 85-115% (80-120% at LLOQ).[7]

Experimental Protocols

Detailed methodologies for the key experiments in this hypothetical cross-validation are provided below. These protocols are based on established principles of bioanalytical method validation.[8][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract Zimeldine and the internal standard from human plasma.

  • Procedure:

    • To 200 µL of a human plasma sample, add 50 µL of the respective internal standard working solution (this compound or Analog X).

    • Vortex the sample for 30 seconds.

    • Add 400 µL of 4% phosphoric acid in water and vortex again.

    • Load the entire mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.5), followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and quantify Zimeldine.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Zimeldine: Q1/Q3 transition specific to the molecule.

      • This compound: Q1/Q3 transition reflecting the mass increase due to deuterium.

      • Analog X: Q1/Q3 transition specific to the analog.

3. Cross-Validation Procedure

  • Objective: To compare the performance of the two bioanalytical methods (one with this compound, one with Analog X).[1]

  • Procedure:

    • Prepare three batches of quality control (QC) samples in human plasma at low, medium, and high concentrations.

    • Analyze each batch in replicate (n=6) using both the this compound method and the Analog X method.

    • In addition, analyze at least 20 incurred study samples with both methods.

    • Calculate the accuracy and precision for the QC samples for each method.

    • For the incurred samples, calculate the percentage difference between the results obtained from the two methods. For the methods to be considered equivalent, the percentage difference for at least two-thirds of the samples should be within ±20%.

Visualizations

The following diagrams illustrate the logical workflow for internal standard selection and the cross-validation process.

cluster_0 Internal Standard Selection Pathway A Initiate Bioanalytical Method Development B Is a Stable Isotope-Labeled (SIL) IS Available? (e.g., this compound) A->B C Select SIL IS (Gold Standard) B->C Yes D Is a Structural Analog IS Available? B->D No G Proceed to Method Validation C->G E Select Structural Analog IS (Alternative) D->E Yes F Method Prone to Higher Variability D->F No E->G F->G

Caption: Decision pathway for internal standard selection.

cluster_1 Cross-Validation Workflow start Start Cross-Validation prep_qc Prepare QC and Incurred Samples start->prep_qc analysis_a Analyze Samples with Method A (this compound IS) prep_qc->analysis_a analysis_b Analyze Samples with Method B (Analog X IS) prep_qc->analysis_b data_comp Compare Datasets: - Accuracy & Precision (QCs) - % Difference (Incurred Samples) analysis_a->data_comp analysis_b->data_comp eval Do Results Meet Acceptance Criteria? data_comp->eval pass Methods are Equivalent eval->pass Yes fail Investigate Discrepancy eval->fail No

Caption: Workflow for a two-way cross-validation study.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Zimelidine Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of bioanalytical methods are paramount for reliable pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the quantification of the antidepressant drug zimelidine, with a focus on the expected performance of a method utilizing zimelidine-d6 as an internal standard against other reported analytical techniques.

While a specific, publicly available, peer-reviewed study detailing the validation of an LC-MS/MS method for zimelidine using zimelidine-d6 as an internal standard could not be identified through extensive searches, this guide constructs a comprehensive comparison based on established principles of bioanalytical method validation and data from alternative methods. The use of a deuterated internal standard is crucial for mitigating matrix effects, improving reproducibility, and ensuring the highest quality data in regulated bioanalysis.

Comparison of Analytical Methods for Zimelidine Quantification

Various analytical methods have been employed for the quantification of zimelidine and its active metabolite, norzimelidine, in biological matrices. The following table summarizes the performance of two such methods, providing a baseline for comparison with a proposed LC-MS/MS method using a deuterated internal standard.

ParameterGas-Liquid Chromatography (GLC) with Loxapine IS[1]High-Performance Liquid Chromatography (HPLC) with Geometric Isomer IS[2]
Internal Standard LoxapineGeometric Isomer of Zimelidine
Limit of Quantification (LOQ) 5 ng/mL25 ng/mL
Precision (%CV) Not explicitly stated< 7% (in the range of 25-1000 ng/mL)
Linearity Range Not explicitly stated25 - 1000 ng/mL
Biological Matrix Human PlasmaPlasma

Proposed LC-MS/MS Method with Zimelidine-d6 Internal Standard

An LC-MS/MS method using zimelidine-d6 as an internal standard is the recommended approach for achieving the highest level of accuracy and precision. The co-elution of the analyte and its deuterated counterpart allows for effective compensation for variations in sample preparation, injection volume, and ionization efficiency.

Experimental Protocol

The following outlines a typical experimental protocol for the quantification of zimelidine in human plasma using LC-MS/MS with zimelidine-d6 as the internal standard.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard, zimelidine-d6 (concentration to be optimized, e.g., 50 ng/mL).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Zimelidine: Hypothetical Precursor ion (Q1) m/z 317.1 -> Product ion (Q3) m/z 71.1

    • Zimelidine-d6: Hypothetical Precursor ion (Q1) m/z 323.1 -> Product ion (Q3) m/z 77.1

    • Norzimelidine: Hypothetical Precursor ion (Q1) m/z 303.1 -> Product ion (Q3) m/z 58.1 (Note: These MRM transitions are proposed based on the structure of the molecules and may require optimization).

Expected Performance Data

Based on typical validation results for bioanalytical LC-MS/MS methods utilizing deuterated internal standards, the following performance characteristics would be expected.

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery > 85%

Workflow for Zimelidine Quantification using LC-MS/MS with Zimelidine-d6

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with Zimelidine-d6 in Acetonitrile plasma->is_spike vortex Vortex & Centrifuge is_spike->vortex evaporate Evaporate Supernatant vortex->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

References

The Analytical Edge: Quantifying Zimeldine with Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bioanalytical Methods for the Antidepressant Zimeldine

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies, the accurate quantification of drug candidates is paramount. This guide provides a comparative overview of analytical methodologies for the determination of Zimeldine, a former selective serotonin (B10506) reuptake inhibitor (SSRI). We will explore historical methods and present the anticipated performance of a modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Zimeldine-d6. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision by compensating for variations in sample preparation and instrument response.

Performance Characteristics: A Comparative Overview

The following table summarizes the performance characteristics of legacy methods for Zimeldine quantification and contrasts them with the expected performance of a contemporary LC-MS/MS method employing this compound. While specific validated data for a Zimeldine/Zimeldine-d6 assay is not publicly available, the projected values are based on established performance for similar analytes using this technology.

ParameterGas-Liquid Chromatography (GLC)High-Performance Liquid Chromatography (HPLC-UV)Projected LC-MS/MS with this compound
Linearity Range Not explicitly stated25 - 1000 ng/mL[1]0.1 - 200 ng/mL
Correlation Coefficient (R²) Not explicitly statedNot explicitly stated> 0.99
Limit of Detection (LOD) Not explicitly statedNot explicitly stated~0.03 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL[2]25 ng/mL[1]0.1 ng/mL
Internal Standard Loxapine[2]Geometric Isomers[1]This compound

The Superiority of Deuterated Internal Standards

The use of a deuterated internal standard such as this compound is the preferred approach in modern bioanalysis for several key reasons:

  • Similar Physicochemical Properties: this compound is chemically identical to Zimeldine, with the only difference being the presence of heavier deuterium (B1214612) atoms. This ensures that it behaves identically during sample extraction, chromatography, and ionization, effectively correcting for any analyte loss or variability at each step.

  • Co-elution: The analyte and its deuterated internal standard co-elute chromatographically, which is crucial for accurate correction of matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte.

  • Mass Discrimination: Despite co-eluting, the mass spectrometer can easily distinguish between Zimeldine and this compound based on their mass-to-charge ratio (m/z) difference.

Experimental Protocols

Hypothetical LC-MS/MS Method with this compound

This protocol represents a typical workflow for the quantification of Zimeldine in a biological matrix, such as plasma, using a deuterated internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Chromatographic Conditions

  • Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is typically suitable for this type of analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program would be employed to separate Zimeldine from other matrix components.

  • Flow Rate: A typical flow rate for a standard HPLC column would be around 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Zimeldine: A specific precursor ion to product ion transition would be monitored (e.g., m/z 317.1 -> 58.1).

    • This compound: The corresponding transition for the deuterated internal standard would be monitored (e.g., m/z 323.1 -> 64.1).

4. Quantification

The concentration of Zimeldine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Zimeldine and a constant concentration of this compound.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the quantification of Zimeldine using a deuterated internal standard and LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc Inject ms Mass Spectrometry (MRM Detection) hplc->ms quantification Quantification (Area Ratio vs. Calibration Curve) ms->quantification

Caption: Experimental workflow for Zimeldine quantification by LC-MS/MS.

References

The Superiority of Deuterated Internal Standards in Bioanalysis: A Comparative Guide on the Specificity and Selectivity of Zimeldine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is paramount. This guide provides a comparative analysis of bioanalytical methods for the selective serotonin (B10506) reuptake inhibitor (SSRI) Zimeldine, highlighting the enhanced specificity and selectivity afforded by the use of a deuterated internal standard, Zimeldine-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis. A SIL-IS is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte throughout sample preparation, chromatography, and ionization, thereby effectively compensating for variability and matrix effects. This leads to superior accuracy and precision in quantification compared to methods that utilize structurally analogous but non-isotopically labeled internal standards.

Comparative Performance of Analytical Methods

ParameterLC-MS/MS with this compound (Representative)HPLC-UV with Geometric Isomer IS[1]
Internal Standard This compound (Deuterated)Geometric Isomer of Zimeldine
Selectivity High (based on specific precursor → product ion transitions)Moderate (potential for co-eluting interferences)
Specificity Very High (mass-based detection minimizes interferences)Lower (UV detection is less specific than MS)
Lower Limit of Quantification (LLOQ) ~ 0.1 - 1 ng/mL25 ng/mL
Linear Range ~ 0.1 - 500 ng/mL25 - 1000 ng/mL
Precision (%CV) < 15%< 7%
Accuracy (%Bias) ± 15%Not explicitly stated
Matrix Effect Compensated by co-eluting deuterated ISSusceptible to uncorrected matrix effects
Sample Volume ~ 50 - 100 µL1 mL

Experimental Protocols

Representative LC-MS/MS Method with this compound

This protocol is a representative example of a modern bioanalytical method for the quantification of Zimeldine and its active metabolite, Norzimelidine, in human plasma using this compound as an internal standard.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 100 µL of human plasma, add 25 µL of internal standard working solution (this compound and Norzimelidine-d6 in methanol).

  • Add 200 µL of 0.1 M sodium phosphate (B84403) buffer (pH 6.0) and vortex.

  • Load the mixture onto a conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions (Hypothetical):

    • Zimeldine: Q1/Q3 to be determined experimentally

    • This compound: Q1/Q3 to be determined experimentally

    • Norzimelidine: Q1/Q3 to be determined experimentally

    • Norzimelidine-d6: Q1/Q3 to be determined experimentally

HPLC-UV Method with Geometric Isomer Internal Standard[1]

This method describes the quantification of Zimeldine and Norzimelidine in plasma using their geometric isomers as internal standards.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of plasma, add the internal standards (geometric isomers of Zimelidine and Norzimelidine).

  • Make the plasma alkaline.

  • Extract with diethyl ether.

  • Evaporate the ether extract.

  • Reconstitute the residue for injection.

2. HPLC-UV Conditions

  • HPLC System: High-performance liquid chromatograph

  • Column: 5-micron silica (B1680970) gel column

  • Mobile Phase: Aqueous methanolic solution of ammonium nitrate

  • Detection: Variable-wavelength UV detector

Mandatory Visualization

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_Vesicle Serotonin (5-HT) Vesicle 5HT_release 5-HT Release SERT Serotonin Transporter (SERT) 5HT_synapse Serotonin (5-HT) 5HT_release->5HT_synapse Exocytosis 5HT_synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor 5HT_synapse->5HT_Receptor Binding Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Activation Zimeldine Zimeldine Zimeldine->SERT Inhibition Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound IS Plasma_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification

References

A Comparative Pharmacokinetic Analysis of Zimeldine and its Active Metabolite Norzimelidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the selective serotonin (B10506) reuptake inhibitor (SSRI) Zimeldine (B1683631) and its primary active metabolite, Norzimelidine. Zimeldine, one of the first SSRIs to be marketed, was withdrawn due to rare but serious side effects.[1][2] However, understanding its metabolic and pharmacokinetic properties remains valuable for the development of safer and more effective antidepressants.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Zimeldine and Norzimelidine have been characterized in several human studies. The data presented below is a summary of key findings, highlighting the significant differences between the parent drug and its active metabolite.

Pharmacokinetic ParameterZimeldineNorzimelidineSource(s)
Route of Administration Oral, IntravenousFormed via metabolism of Zimelidine[3]
Bioavailability (Oral) ~50% (due to first-pass metabolism)-[3][4]
Time to Peak Plasma Concentration (Tmax) Rapidly absorbedSlower to reach peak concentration[5][6]
Plasma Half-life (t½) 4.7 - 8.4 hours19.4 - 24.9 hours[3][4][5][6][7]
Protein Binding (Free Fraction) 8.4% - 8.6%18.3% - 28.1%[6][8]
Metabolism N-demethylation to Norzimelidine, oxidation, deaminationOxidation, deamination[9]
Primary Metabolite Norzimelidine (active)-[9][10]
Excretion Primarily as metabolites; ~1.26% unchanged in urine after IV doseLow renal clearance[3][4][5]

Mechanism of Action

Both Zimeldine and its active metabolite, Norzimelidine, are potent and selective inhibitors of serotonin (5-hydroxytryptamine, 5-HT) reuptake in the brain.[7][10] By blocking the sodium-dependent serotonin transporter (SERT), they increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4][7] This is believed to be the primary mechanism underlying their antidepressant effects.[4][7] Notably, they have negligible effects on norepinephrine, dopamine, histamine, or acetylcholine (B1216132) receptors, which distinguishes them from older tricyclic antidepressants.[7][10]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various clinical and in vitro studies. Below are generalized methodologies employed in these key experiments.

Human Pharmacokinetic Studies
  • Study Design: Single-dose and steady-state pharmacokinetic studies were conducted in healthy volunteers and depressed patients.[3][5][11] Crossover designs were often used to compare oral and intravenous administration.[3]

  • Dosing: Oral doses of Zimeldine typically ranged from 100 mg to 200 mg.[5][6] Intravenous infusions of lower doses were used to determine absolute bioavailability.[3]

  • Sample Collection: Serial blood (plasma) and urine samples were collected over a period of up to 6 days following drug administration.[3][5]

  • Bioanalytical Method: Concentrations of Zimelidine and Norzimelidine in plasma and urine were quantified using high-performance liquid chromatography (HPLC).[5]

In Vitro Metabolism Studies
  • System: Human liver microsomes are used to investigate the metabolic pathways in a controlled environment.[9]

  • Incubation: A typical incubation mixture includes human liver microsomes, the substrate (Zimeldine), and a phosphate (B84403) buffer, pre-incubated at 37°C.[9]

  • Reaction Initiation and Termination: The metabolic reaction is initiated by adding an NADPH regenerating system and stopped by adding a cold organic solvent like acetonitrile.[9]

  • Analysis: The formation of the metabolite (Norzimelidine) is quantified using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[9]

  • Enzyme Kinetics: To determine kinetic parameters such as Km and Vmax, the experiment is repeated with a range of substrate concentrations, and the data are fitted to the Michaelis-Menten equation.[9]

  • Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) isoforms involved, the experiment is conducted in the presence of specific chemical inhibitors or by using a panel of recombinant human CYP enzymes.[9]

Protein Binding Assays
  • Method: Equilibrium dialysis is a common method used to determine the extent of plasma protein binding.[6][8]

  • Procedure: Plasma samples are dialyzed against a buffer solution until the concentration of the free drug is at equilibrium on both sides of a semi-permeable membrane. The concentrations of the drug in the plasma and buffer compartments are then measured to calculate the percentage of bound and unbound drug.

Visualizing the Metabolic Pathway and Mechanism of Action

Zimeldine_Metabolism_and_Action cluster_metabolism Hepatic Metabolism cluster_action Mechanism of Action Zimeldine Zimeldine Norzimelidine Norzimelidine (Active Metabolite) Zimeldine->Norzimelidine N-demethylation (Primary Pathway) Inactive_Metabolites Inactive Metabolites Norzimelidine->Inactive_Metabolites Oxidation, Deamination SERT Serotonin Transporter (SERT) Norzimelidine->SERT Inhibition Synaptic_Serotonin Increased Synaptic Serotonin

Caption: Metabolic conversion of Zimeldine and its inhibitory action.

Experimental_Workflow cluster_human_study Human Pharmacokinetic Study cluster_invitro_study In Vitro Metabolism Study Dosing Drug Administration (Oral/IV) Sampling Blood & Urine Sample Collection Dosing->Sampling Analysis_Human HPLC Analysis Sampling->Analysis_Human PK_Parameters Pharmacokinetic Parameter Calculation Analysis_Human->PK_Parameters Incubation Incubation with Liver Microsomes Analysis_Invitro LC-MS/MS Analysis Incubation->Analysis_Invitro Metabolite_ID Metabolite Identification & Enzyme Kinetics Analysis_Invitro->Metabolite_ID

Caption: Workflow for pharmacokinetic and metabolism studies.

References

The Gold Standard: Justification for Using a Deuterated Internal Standard Over an Analog in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of deuterated internal standards versus analog internal standards, supported by experimental data, to justify the preferential use of deuterated standards in mass spectrometry-based bioanalysis.

In the landscape of bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should perfectly mimic the behavior of the analyte throughout sample preparation, chromatography, and ionization. While both deuterated and analog internal standards are employed, the scientific evidence and regulatory preference strongly favor the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common.

Unparalleled Physicochemical Mimicry

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by their stable isotope, deuterium. This subtle mass change allows for differentiation by the mass spectrometer, while the physicochemical properties remain nearly identical to the parent analyte.[1][2] This near-perfect analogy ensures that the deuterated standard co-elutes with the analyte and experiences the same degree of matrix effects, extraction recovery, and ionization efficiency.[3][4]

An analog internal standard, conversely, is a different molecule that is structurally similar to the analyte. While often more readily available and less expensive, its distinct chemical structure can lead to differences in chromatographic retention time, extraction efficiency, and susceptibility to matrix effects.[5][6] These differences can compromise the accuracy and precision of the quantification.

Superior Performance: A Data-Driven Comparison

Experimental data consistently demonstrates the superior performance of deuterated internal standards in mitigating analytical variability and improving data quality. The following table summarizes key performance parameters from comparative studies.

Performance ParameterDeuterated Internal StandardAnalog Internal StandardKey Findings & References
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Deuterated standards provide higher accuracy due to better compensation for matrix effects and recovery variations. In a study on tacrolimus (B1663567), accuracy with a deuterated IS was 99.55-100.63%, while an analog IS yielded 97.35-101.71%.[5]
Precision (%CV) Typically <10%Can be >15%The use of a deuterated IS results in significantly better precision. For sirolimus, the inter-patient imprecision with a deuterated IS was 2.7-5.7%, compared to 7.6-9.7% with an analog IS.[7] For everolimus (B549166), no significant difference was found in one study, with total %CV between 4.3-7.2% for both.[8]
Matrix Effect Compensation Effectively compensatedInconsistent compensationThe near-identical nature of deuterated standards ensures they experience the same matrix effects as the analyte, leading to effective normalization. For tacrolimus, the matrix effect was perfectly compensated by the deuterated IS (0.89%), while the analog IS also showed good compensation (-0.97%).[5]
Recovery Correction Excellent: Similar extraction efficiency to the analyteVariable: Differences in physicochemical properties can lead to inconsistent recoveryA study on haloperidol (B65202) showed a 35% lower recovery for the deuterated standard, highlighting the importance of careful validation even with SIL-IS.[9] However, in most cases, the recovery of a deuterated IS closely tracks that of the analyte.
Regulatory Acceptance Highly recommended and often expected by regulatory bodies like the EMA and FDA.[2][3]May require more extensive validation to justify its use.The European Medicines Agency (EMA) has noted that over 90% of submissions incorporate SIL-IS.[3]

Logical Justification for Selection

The decision to use a deuterated internal standard is based on a logical progression that prioritizes data quality and robustness. The following diagram illustrates this decision-making process.

G Logical Flow for Internal Standard Selection cluster_0 Analytical Goal cluster_1 Challenge cluster_2 Solution cluster_3 IS Selection cluster_4 Justification cluster_5 Outcome Goal Accurate & Precise Quantification Variability Analytical Variability (Matrix Effects, Recovery, Ionization) Goal->Variability is hindered by IS Use of Internal Standard (IS) Variability->IS is compensated by Deuterated_IS Deuterated IS (SIL-IS) IS->Deuterated_IS preferred choice Analog_IS Analog IS IS->Analog_IS alternative Properties_Deuterated Near-Identical Physicochemical Properties - Co-elution - Same Matrix Effect - Similar Recovery Deuterated_IS->Properties_Deuterated because of Properties_Analog Different Physicochemical Properties - Different Retention Time - Different Matrix Effect - Variable Recovery Analog_IS->Properties_Analog due to Outcome_Deuterated Superior Data Quality (High Accuracy & Precision) Properties_Deuterated->Outcome_Deuterated leads to Outcome_Analog Potential for Inaccurate Data (Lower Accuracy & Precision) Properties_Analog->Outcome_Analog can lead to G Bioanalytical Method Validation Workflow cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Evaluation Stock Prepare Stock & Working Solutions (Analyte & IS) Samples Prepare Calibration Standards & QC Samples in Matrix Stock->Samples Spike Spike IS into all Samples Samples->Spike Extract Sample Extraction (PPT, LLE, SPE) Spike->Extract Reconstitute Reconstitute Extract Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Linearity Linearity & Range LCMS->Linearity Accuracy Accuracy & Precision LCMS->Accuracy Matrix Matrix Effect & Recovery LCMS->Matrix Stability Stability LCMS->Stability

References

Safety Operating Guide

Safe Disposal of Zimeldine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Zimeldine-d6, a deuterated form of the selective serotonin (B10506) reuptake inhibitor (SSRI) Zimeldine, is intended for research use only and requires adherence to specific disposal protocols for non-controlled, hazardous chemical waste.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

The parent compound, Zimelidine, was withdrawn from the market due to severe adverse effects and is recognized as an environmental pollutant with potential ecotoxicological impacts on aquatic life.[2][3][4][5] Therefore, improper disposal, such as flushing down the drain, is unacceptable and could harm the environment.

Hazardous Waste Classification

This compound should be managed as a hazardous chemical waste. The Resource Conservation and Recovery Act (RCRA) governs hazardous waste, and institutional compliance is typically managed by the Environmental Health and Safety (EHS) department.[6][7] It is imperative to follow your institution's specific chemical hygiene plan and waste disposal procedures.

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes key accumulation limits for hazardous waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).[8][9] Adherence to these limits is crucial for regulatory compliance.

ParameterLimitRegulation/Guideline
Maximum Volume of Hazardous Waste 55 gallonsSatellite Accumulation Area Requirement[8]
Maximum Volume of Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)Satellite Accumulation Area Requirement[8]
Maximum Storage Time in SAA 12 months (provided volume limits are not exceeded)University of Pennsylvania EHRS Guideline[8]
Disposal of Opened Containers Within 6 monthsVanderbilt University Medical Center Guideline[10]
Disposal of Unopened Containers Within 1 yearVanderbilt University Medical Center Guideline[10]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound from a research laboratory.

Step 1: Segregation and Labeling

  • Isolate Waste: Designate a specific container for this compound waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department.

  • Proper Labeling: Obtain a "HAZARDOUS WASTE" label from your institution's EHS office.[11] Affix it to the waste container as soon as the first particle of waste is added.

  • Complete the Label: Fill out the hazardous waste label completely and accurately. This typically includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)[11]

    • The concentration and physical state (solid or liquid)

    • The name of the Principal Investigator (PI)[11]

    • The laboratory location (building and room number)[11]

    • The accumulation start date (the date the first piece of waste was added)

Step 2: Containment and Storage

  • Select a Compatible Container: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[6] If the original container is used, ensure it is properly relabeled as waste.

  • Keep Containers Closed: The hazardous waste container must remain closed at all times, except when adding waste.[9]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][11]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin or tub to prevent the spread of material in case of a leak.

Step 3: Requesting Disposal

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or flushed down the sink.[6][10] Evaporation of the chemical as a means of disposal is also prohibited.[10]

  • Contact EHS for Pickup: Once the container is full or is approaching its storage time limit, submit a chemical waste pickup request to your institution's EHS department.[8][11] This is often done through an online system.

  • Professional Disposal: The EHS department will arrange for the collected waste to be transported to a licensed hazardous waste treatment and disposal facility, typically for incineration in accordance with EPA regulations.[7][11]

Step 4: Record Keeping

  • Maintain Records: Keep a copy of the waste pickup request and any associated documentation provided by EHS. This is important for regulatory compliance and laboratory safety audits.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 This compound Disposal Workflow start This compound Waste Generated is_controlled Is it a DEA-controlled substance? start->is_controlled non_controlled_path Treat as Non-Controlled Hazardous Chemical Waste is_controlled->non_controlled_path No controlled_path Follow DEA and EHS Protocol for Controlled Substance Disposal is_controlled->controlled_path Yes label_container 1. Obtain & Affix Hazardous Waste Label non_controlled_path->label_container fill_label 2. Complete Label Details: - Chemical Name - PI, Location - Accumulation Date label_container->fill_label store_waste 3. Store in a Closed, Compatible Container within a designated SAA fill_label->store_waste request_pickup 4. Submit Waste Pickup Request to EHS store_waste->request_pickup ehs_disposal EHS Collects for Incineration request_pickup->ehs_disposal

Caption: Workflow for the disposal of this compound in a research setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Zimeldine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Zimeldine-d6, a deuterated analog of the antidepressant Zimeldine. By adhering to these procedural steps, you can minimize risks and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves every 30 to 60 minutes or immediately if contaminated.[1][2]
Body Protection Laboratory coat or gownA long-sleeved, disposable gown made of a low-permeability fabric is preferred to prevent skin contact.[3]
Eye and Face Protection Safety glasses with side shields or gogglesGoggles should be worn when there is a risk of splashing. A face shield in addition to goggles provides maximum protection.[2][4]
Respiratory Protection N95 or N100 respiratorRecommended when handling the powder form of the compound to prevent inhalation of airborne particles.[2][5] Surgical masks are not a substitute.[5]
Foot Protection Closed-toe shoesShoes should fully cover the feet to protect against spills.[6]

Operational Plan for Safe Handling

A systematic workflow is critical to ensure the safe handling of this compound from receipt to disposal. This involves careful preparation, handling, and storage procedures.

Receiving and Storage:

Upon receiving this compound, visually inspect the packaging for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, temperatures of -20°C are often recommended.[7][8] It is also advisable to protect the compound from light by using amber vials or storing it in the dark.[7]

Preparation and Handling:

All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6] When preparing solutions, use the smallest feasible quantity. Methanol is a common solvent for creating stock solutions.[7] Avoid using acidic or basic solutions, as they can catalyze deuterium-hydrogen exchange.[7]

Experimental Workflow:

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Don PPE prep_area Prepare designated aork area in fume hood start->prep_area gather_materials Gather all necessary materials and equipment prep_area->gather_materials weigh Weigh this compound in fume hood gather_materials->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve experiment Conduct experiment dissolve->experiment decontaminate Decontaminate work surfaces and equipment experiment->decontaminate Proceed to cleanup dispose_waste Dispose of waste according to protocol decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.